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Isocytosine

Cat. No.: B1146190
CAS No.: 145358-63-0
M. Wt: 111.102
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Description

Historical Context and Significance in Nucleic Acid Chemistry and Analog Design

The story of isocytosine (B10225) is intrinsically linked to the quest to understand and manipulate the building blocks of life. Early interest in this compound stemmed from its potential to form a stable base pair with isoguanine (B23775), an isomer of guanine (B1146940). nih.gov This concept, proposed as early as 1962, opened the door to the creation of "unnatural" base pairs, a foundational concept in the field of synthetic biology. nih.gov The ability of the this compound-isoguanine (isoC-isoG) pair to form three hydrogen bonds, similar to the natural guanine-cytosine (G-C) pair but with a distinct donor-acceptor pattern, provided a new tool for expanding the genetic alphabet beyond its four-letter code. nih.govunibo.it

The synthesis of this compound and its derivatives has been a subject of study, with methods evolving to improve efficiency and allow for its incorporation into nucleic acid chains. google.comresearchgate.netnih.govthieme-connect.com Initial syntheses involved the condensation of guanidine (B92328) with compounds like malic acid or 3-oxopropanoic acid. wikipedia.org More recent methods have explored palladium-catalyzed reactions to construct the this compound scaffold. thieme-connect.com

The incorporation of this compound into DNA and RNA has enabled researchers to study the enzymatic recognition of non-natural base pairs by polymerases. nih.gov These studies have been crucial in understanding the fidelity of DNA replication and transcription and have paved the way for the development of nucleic acids with expanded genetic information. nih.govnih.gov For instance, the isoC-isoG pair has been used in real-time quantitative PCR applications. nih.gov However, challenges such as the tautomeric ambiguity of isoguanine and the chemical instability of this compound derivatives under certain conditions have also been identified, providing valuable insights into the constraints of designing artificial genetic systems. nih.govpnas.org

Interdisciplinary Relevance in Contemporary Chemical Sciences

The utility of this compound extends far beyond the confines of nucleic acid chemistry, finding applications in a wide array of chemical disciplines.

Supramolecular Chemistry: The specific hydrogen bonding patterns of this compound make it an excellent building block for creating self-assembling supramolecular structures. unibo.itrsc.orgrsc.org Researchers have utilized this compound derivatives to construct intricate architectures like ribbons and polygonal motifs at the solution-graphite interface, demonstrating its potential in the bottom-up fabrication of nanomaterials. unibo.itrsc.org The ability of this compound to interact with itself through hydrogen bonding to form stable tetramers has also been explored in the design of tubular structures. vu.lt

Medicinal Chemistry: this compound and its derivatives have been investigated as potential therapeutic agents. rsc.orgresearchgate.net For example, this compound derivatives have been explored as inhibitors of enzymes like xanthine (B1682287) oxidase, which is a target for the treatment of gout. researchgate.netsigmaaldrich.com Furthermore, the discovery of bacterial this compound deaminases that can convert the prodrug 5-fluorothis compound into the anticancer drug 5-fluorouracil (B62378) opens up possibilities for targeted cancer therapy. frontiersin.orgresearchgate.netresearchgate.net

Prebiotic Chemistry: The potential role of this compound in the origins of life is another area of active investigation. acs.orgnih.govacs.org Studies have explored the prebiotic synthesis of this compound and its potential to form stable base pairs, suggesting it could have been a component of primordial informational polymers before the emergence of the modern DNA/RNA world. acs.orgnasa.gov The photostability of this compound has also been studied to understand how it might have survived the harsh ultraviolet radiation of the early Earth. acs.orgrsc.orgescholarship.org

Physical and Theoretical Chemistry: this compound serves as a model system for fundamental studies of tautomerism, hydrogen bonding, and proton transfer effects. wikipedia.orgnih.govresearchgate.netoup.combiopolymers.org.ua The existence of multiple tautomeric forms of this compound in different environments has been a subject of extensive experimental and theoretical investigation, providing deeper insights into the factors that govern molecular structure and reactivity. nih.govresearchgate.netiucr.org

Fundamental Research Questions Driving this compound Studies

The multifaceted nature of this compound continues to inspire a range of fundamental research questions:

Expanding the Genetic Alphabet: A primary driver of this compound research is the quest to create a stable and efficiently replicated third base pair to expand the genetic code. nih.govnih.gov Key questions include: Can the fidelity of this compound-isoguanine pairing be improved to rival that of natural base pairs? pnas.org How can the chemical stability of this compound nucleosides be enhanced for practical applications in synthetic biology? pnas.org

Understanding Molecular Recognition: this compound provides a unique platform to dissect the principles of molecular recognition. Researchers are exploring how modifications to the this compound scaffold influence its self-assembly properties and its interactions with biological macromolecules. unibo.itrsc.org This includes investigating the thermodynamics and kinetics of its hydrogen bonding interactions. rsc.orgvu.lt

Designing Novel Bio-inspired Materials and Therapies: A significant area of research focuses on harnessing the properties of this compound to create new materials and therapies. Can this compound-based supramolecular assemblies be designed with specific functions, such as catalysis or molecular sensing? rsc.org Can the unique enzymatic processing of this compound derivatives be exploited for more effective and targeted drug delivery systems? frontiersin.orgresearchgate.net

Investigating the Origins of Life: The potential role of this compound in prebiotic chemistry remains a captivating puzzle. acs.orgnasa.gov Ongoing research seeks to understand the plausible prebiotic synthetic pathways to this compound and its precursors, and to evaluate its fitness as a component of a primordial genetic system compared to the canonical bases. nasa.gov

The following table provides a summary of key research areas and findings related to this compound:

Research AreaKey Findings and Research Focus
Nucleic Acid Chemistry - Forms a three-hydrogen-bond pair with isoguanine, enabling the expansion of the genetic alphabet. nih.gov - Used in unnatural nucleic acid analogues to study DNA and RNA structure and function. medchemexpress.comwikipedia.org - Investigated for its role in the development of "hachimoji" RNA, a synthetic genetic system with eight different bases. medchemexpress.comwikipedia.org - Polymerase recognition and incorporation of this compound into DNA and RNA is a key area of study. nih.gov
Supramolecular Chemistry - Self-assembles into predictable structures like ribbons and polygonal motifs through hydrogen bonding. unibo.itrsc.org - Forms stable tetramers and other aggregates in solution. vu.lt - Used in the construction of metal-coordinated complexes with potential applications in materials science. rsc.orgrsc.org
Medicinal Chemistry - Derivatives show potential as enzyme inhibitors (e.g., xanthine oxidase). researchgate.netsigmaaldrich.com - this compound deaminase can convert 5-fluorothis compound to 5-fluorouracil, a basis for targeted cancer therapy. frontiersin.orgresearchgate.net
Prebiotic Chemistry - Considered a plausible component of primordial genetic systems. acs.orgnasa.gov - Studies on its prebiotic synthesis and photostability provide insights into the chemical origins of life. acs.orgnasa.govrsc.org
Physical Chemistry - Exhibits complex tautomerism, with different forms being stable in different environments. nih.goviucr.org - Serves as a model system for studying hydrogen bonding, proton transfer, and excited-state dynamics. nih.govbiopolymers.org.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B1146190 Isocytosine CAS No. 145358-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
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InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
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Molecular Weight

111.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
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Record name Isocytosine
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Synthetic Methodologies and Chemical Derivatization of Isocytosine

De Novo Synthetic Routes to the Isocytosine (B10225) Core Structure

The construction of the fundamental this compound ring can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern catalytic protocols.

Classical Heterocyclic Synthesis Approaches

The most traditional and widely cited method for synthesizing this compound involves the condensation of guanidine (B92328) with a three-carbon dicarbonyl equivalent. A common approach utilizes the reaction between guanidine and malic acid in the presence of concentrated sulfuric acid. In this reaction, the sulfuric acid facilitates the in-situ dehydration and decarbonylation of malic acid to form 3-oxopropanoic acid, which is highly reactive and not stable for storage. This intermediate then readily condenses with guanidine, undergoing a cyclization and dehydration sequence to yield the this compound ring. Current time information in Bangalore, IN.

Another classical route involves the direct condensation of guanidine hydrochloride with 3-oxopropanoic acid. Current time information in Bangalore, IN. These methods, characteristic of heterocyclic chemistry, provide a straightforward, albeit often harsh, pathway to the core this compound structure.

Modern Catalytic and Green Chemistry Protocols

In recent years, synthetic efforts have shifted towards developing more efficient, versatile, and environmentally benign methods for creating this compound and its analogues. These modern approaches often employ metal catalysis or multicomponent reactions to achieve higher yields and greater structural diversity under milder conditions.

Palladium-catalyzed reactions have emerged as a powerful tool. One notable strategy involves a palladium-catalyzed ring-opening, arylation, and cyclization cascade of 2-aminothiazole (B372263) derivatives with aryl halides, providing modular access to a wide range of this compound analogues. researchgate.net Another innovative method is the palladium-catalyzed carbonylation of α-chloroketones in the presence of guanidines, which directly constructs the 2-aminopyrimidin-4-one scaffold. researchgate.net

Photoredox catalysis offers a green chemistry alternative, using visible light to drive reactions. For instance, sulfur-substituted this compound analogues have been synthesized via a photoredox-mediated coupling of phenyl propargyl chlorides with thiourea. researchgate.net Organocatalytic cascade reactions have also been developed; for example, the reaction of β-ketoamides containing a 2-cyanoaryl group can produce this compound-fused quinazolines. researchgate.net

A significant advancement in green chemistry is the DNA-compatible Biginelli-like reaction. This one-pot, three-component reaction of DNA-conjugated guanidines, aldehydes, and methyl cyanoacetate (B8463686) builds the this compound scaffold under conditions mild enough to be compatible with sensitive DNA strands, thereby expanding the chemical space for DNA-encoded libraries. researchgate.net Prebiotic-type syntheses, such as the one-pot reaction of formamide (B127407) catalyzed by iron-sulfur minerals, also represent a simple and fundamental route to this compound.

Table 1: Modern Synthetic Protocols for this compound Derivatives

Methodology Catalyst/Promoter Key Reactants Product Type
Ring-Opening/Arylation/Cyclization Palladium Catalyst 2-Aminothiazoles, Aryl Halides Aryl-substituted this compound Analogues researchgate.net
Carbonylative Synthesis Palladium Catalyst α-Chloroketones, Guanidines This compound Analogues researchgate.net
Photoredox Catalysis Ruthenium or Iridium Complex Phenyl Propargyl Chlorides, Thiourea Sulfur-substituted this compound Analogues researchgate.net
DNA-Compatible Biginelli-like Reaction - DNA-conjugated Guanidines, Aldehydes, Methyl Cyanoacetate DNA-tagged this compound Derivatives researchgate.net
Organocatalytic Cascade Organocatalyst β-Ketoamides This compound-fused Quinazolines researchgate.net

Strategies for Stereoselective Synthesis

Stereoselective synthesis is crucial when this compound is incorporated into chiral molecules like nucleosides. A stereoselective reaction creates a new chiral center, producing stereoisomeric products in unequal amounts. mdpi.com For this compound derivatives, stereocontrol is typically focused on the substituents attached to the heterocyclic ring, such as the sugar moiety in nucleosides.

While literature specifically detailing the stereoselective synthesis of this compound nucleosides is sparse, strategies can be inferred from the well-established chemistry of its isomer, cytosine. For instance, the stereoselective synthesis of cytosine arabinoside phosphonates has been achieved through methods like phosphite (B83602) addition or Lewis acid-mediated hydrophosphonylation (e.g., using TiCl₄). These reactions control the configuration at the C-5' position of the sugar. Such principles are directly applicable to the synthesis of chiral this compound derivatives, where the choice of chiral starting materials, catalysts, and reaction conditions dictates the stereochemical outcome.

Functionalization and Modification of this compound Derivatives

Once the this compound core is formed, it can be further modified at its nitrogen or carbon centers to generate diverse chemical architectures with tailored properties.

Regioselective N-Substitution Strategies

This compound exists in a tautomeric equilibrium, primarily between the 2-amino-1H-pyrimidin-4-one and 2-amino-3H-pyrimidin-4-one forms, with the latter being predominant in aqueous solution. researchgate.netnih.govresearchgate.net This tautomerism presents a challenge and an opportunity for regioselective N-substitution. The different nitrogen atoms (N1, N3, and the exocyclic N2) exhibit distinct nucleophilicities, allowing for controlled substitution under specific reaction conditions.

For example, alkylation reactions can be directed to different nitrogen atoms. The synthesis of 2-N-substituted 1-β-D-arabinofuranosylthis compound derivatives has been achieved by reacting 2′,5′-dichloro-2′,5′-dideoxyuridine with various amines like methylamine (B109427) or benzylamine. tandfonline.comtandfonline.com Depending on the subsequent workup conditions, different N-substituted products can be isolated. tandfonline.comtandfonline.com The choice of solvent, base, and protecting groups is critical in directing the substitution to the desired nitrogen atom, overcoming the inherent mixture of tautomers.

Carbon-Center Functionalization for Diverse Architectures

Modifying the carbon skeleton of the this compound ring, particularly at the C5 and C6 positions, is a key strategy for creating structural diversity. These modifications can profoundly influence the molecule's biological activity and physicochemical properties.

Halogenation is a common first step for further functionalization. This compound derivatives can be selectively iodinated at the C5 position, creating a versatile handle for subsequent cross-coupling reactions. rsc.orgdntb.gov.ua

One of the most powerful methods for C-C bond formation is the Suzuki cross-coupling reaction. catalysis.blogmdpi.com For example, 5-(dihydroxyboryl)this compound derivatives have been synthesized by treating 5-haloisocytosines with n-butyllithium followed by reaction with a trialkyl borate (B1201080). These boronic acid derivatives can then be used in palladium-catalyzed Suzuki couplings to introduce a wide variety of aryl or vinyl groups at the C5 position. Similarly, Sonogashira coupling reactions are used to install alkyne groups at the C5 position, providing access to ethynylated this compound derivatives. researchgate.netdntb.gov.ua These C-C coupling reactions are fundamental in building complex molecular architectures based on the this compound scaffold.

Table 2: Functionalization of the this compound Ring

Functionalization Type Position Reagents/Reaction Resulting Structure
N-Alkylation N2 Amines (e.g., methylamine, benzylamine) on a uridine (B1682114) precursor tandfonline.comtandfonline.com 2-N-Alkylthis compound derivatives
Halogenation C5 N-Iodosuccinimide (NIS) rsc.orgdntb.gov.ua 5-Iodothis compound
Borylation C5 n-Butyllithium, Triethyl borate 5-(Dihydroxyboryl)this compound
C-C Coupling (Sonogashira) C5 Terminal Alkyne, Pd/Cu catalyst researchgate.netdntb.gov.ua 5-Alkynylthis compound
C-C Coupling (Suzuki) C5 Boronic Acid, Pd catalyst mdpi.com 5-Aryl/Vinylthis compound

Synthesis of Halo- and Alkyl-Isocytosine Analogs

The synthesis of halogenated and alkylated this compound analogs is a key area of research aimed at modifying the base-pairing properties and metabolic stability of this compound-containing nucleosides and oligonucleotides.

Halogenated this compound Analogs:

Halogenation of pyrimidine (B1678525) bases can influence their electronic properties, stacking interactions, and susceptibility to enzymatic modification. For instance, 5-halocytosine-1-nucleosides can be prepared by reacting a 5-unsubstituted cytosine-1-nucleoside with an N-halo cyclic imide. google.com This method offers a direct route to halogenation without the need to protect the amino or hydroxyl groups. google.com A notable example is the synthesis of 5-fluorocytosine (B48100), which can be achieved through a reaction with elemental fluorine in acetic acid. Co-crystals of 5-fluorocytosine and this compound have been synthesized and shown to form Watson-Crick-like base pairs. mdpi.com

Alkyl-Isocytosine Analogs:

Alkylation, particularly at the N2 position, has been explored to create this compound derivatives with altered hydrogen bonding capabilities. A study on S-geranyl-2-thiouracil modified oligonucleotides revealed that the S-geranyl group could be readily substituted by alkylamines, such as methylamine or n-butylamine, to yield N2-alkyl this compound derivatives. nih.gov This reaction provides a pathway to introduce alkyl groups onto the this compound scaffold within an oligonucleotide chain. nih.gov

Furthermore, a microwave-assisted method has been developed for the synthesis of N-alkyl isocytosines from anhydrouridines and aliphatic amines. acs.orgnih.gov This approach significantly reduces reaction times and expands the scope of accessible alkylated this compound nucleosides. acs.orgnih.gov For example, the reaction of anhydrouridines with methylamine or n-butylamine in THF under microwave irradiation yields the corresponding arabino-2-(alkyl)amino isocytosines in good yields. acs.org

A key motivation for alkylation is to improve the stability of this compound derivatives. For instance, the 5-methyl derivative of this compound (isoCMe) is often used because this compound itself can be unstable under the alkaline conditions used in oligonucleotide synthesis. nih.gov

The table below summarizes some of the synthetic approaches for halo- and alkyl-isocytosine analogs.

Analog Type Synthetic Method Key Reagents Significance
5-Halocytosine NucleosidesDirect halogenationN-halo cyclic imideDirect synthesis without protecting groups. google.com
5-Fluorocytosine/Isocytosine Co-crystalCo-crystallization5-Fluorocytosine, this compoundForms Watson-Crick-like base pairs. mdpi.com
N2-Alkyl this compoundSubstitution on S-geranyl-2-thiouracilAlkylamines (methylamine, n-butylamine)Post-synthetic modification within oligonucleotides. nih.gov
N-Alkyl IsocytosinesMicrowave-assisted synthesisAnhydrouridines, Aliphatic aminesRapid and versatile synthesis of nucleoside analogs. acs.orgnih.gov
5-Methyl-isocytosine (isoCMe)Utilized in oligonucleotide synthesis-Enhanced stability under alkaline conditions. nih.gov

Synthesis of Nucleoside and Nucleotide Analogs Incorporating this compound

The incorporation of this compound into nucleosides and nucleotides is a critical step towards its use in synthetic genetic systems. This involves the chemical synthesis of this compound-containing building blocks that can be used in automated oligonucleotide synthesis.

Construction of this compound-Containing Oligonucleotides

The construction of oligonucleotides containing this compound relies on the principles of solid-phase phosphoramidite (B1245037) chemistry. wikipedia.org This automated process involves the sequential addition of nucleotide building blocks to a growing chain attached to a solid support. wikipedia.org

To incorporate this compound into a DNA or RNA strand, a protected 2'-deoxyisocytidine or isocytidine (B125971) phosphoramidite monomer is required. wikipedia.orgglenresearch.com The synthesis of these monomers is a key challenge. Due to the lability of the glycosidic bond in 2'-deoxyisocytidine under acidic conditions, specialized protecting groups are necessary. glenresearch.com For instance, formamidine (B1211174) protecting groups at the N2 position can help stabilize the glycosidic linkage. glenresearch.com

A significant issue with this compound derivatives is their susceptibility to deamination under the alkaline conditions typically used for deprotection after oligonucleotide synthesis. ffame.orgnih.gov To circumvent this, the more stable 5-methyl-isocytosine (isoCMe) is often used as a substitute. nih.govglenresearch.com

The standard cycle of oligonucleotide synthesis involves four steps: deblocking, coupling, capping, and oxidation. For this compound-containing oligonucleotides, it is often recommended to use milder deblocking agents like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) to minimize degradation of the labile nucleoside. glenresearch.com

Development of Non-Canonical Base Pairs

The primary motivation for synthesizing this compound-containing oligonucleotides is to create an expanded genetic alphabet by forming a non-canonical base pair with isoguanine (B23775) (isoG). wikipedia.orgjst.go.jp This isoC-isoG pair forms a Watson-Crick-like geometry with three hydrogen bonds, similar to the natural G-C pair, but with a reversed hydrogen-bonding pattern. nih.govffame.org

The stability and fidelity of this unnatural base pair have been extensively studied. The d-isoCMe:d-isoG pair has been shown to form a more stable duplex than the canonical C:G pair, which may be attributed to the 5-methyl group on the this compound nucleoside. nih.gov However, the formation of this base pair is not without challenges. Isoguanine can exist in a minor tautomeric form that can mispair with thymine (B56734) (T) or uracil (B121893) (U). ffame.orgnih.gov Additionally, the aforementioned deamination of this compound can compromise the integrity of the genetic information. ffame.orgnih.gov

Despite these challenges, several DNA and RNA polymerases have been shown to recognize the isoC-isoG base pair and incorporate the corresponding nucleotides during replication and transcription. ffame.orgnih.gov For example, T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase can all incorporate isoG opposite isoC in a template. ffame.orgnih.gov This demonstrates the potential for the isoC-isoG pair to function as a third base pair in biological systems.

The table below highlights key findings related to the development of the isoC-isoG non-canonical base pair.

Aspect Finding Implication
Base Pairing isoC and isoG form a Watson-Crick-like base pair with three hydrogen bonds. ffame.orgExpands the genetic alphabet with a new, specific interaction.
Stability The d-isoCMe:d-isoG pair is more stable than the natural C:G pair. nih.govPotentially enhances the thermal stability of DNA duplexes.
Enzymatic Recognition Several polymerases (T7 RNA polymerase, Klenow fragment) can incorporate isoG opposite isoC. ffame.orgnih.govThe unnatural base pair can be replicated and transcribed.
Challenges This compound is prone to deamination. ffame.orgnih.govCan lead to mutations if not addressed (e.g., by using isoCMe). nih.gov
Challenges Isoguanine can exist in a tautomeric form that mispairs with T or U. ffame.orgnih.govReduces the fidelity of replication and transcription.

Preparation of Locked Nucleic Acid (LNA) and Constrained Analogs

Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon. glenresearch.comnih.gov This pre-organized structure leads to a significant increase in the thermal stability of oligonucleotide duplexes. glenresearch.comnih.gov

This compound has been incorporated into LNA structures to create high-affinity probes for various applications. google.comresearchgate.net LNA monomers containing this compound can be synthesized and incorporated into oligonucleotides using standard phosphoramidite chemistry. glenresearch.comgoogle.com These LNA-modified oligonucleotides exhibit enhanced binding affinity and specificity for their target sequences. nih.gov

In addition to LNA, other constrained analogs of this compound have been developed. For example, backbone-constrained nucleotide trimers have been synthesized using a ring-closing metathesis reaction. escholarship.org These constrained analogs aim to reduce the conformational flexibility of the oligonucleotide backbone, which can influence hybridization kinetics. escholarship.org Studies on such analogs help in understanding the structural requirements for efficient and specific nucleic acid recognition.

Molecular Structure, Tautomerism, and Conformational Dynamics of Isocytosine

Tautomeric Equilibria and Phototautomerism in Varied Environments

Isocytosine (B10225), a structural isomer of cytosine, exhibits a fascinating and complex tautomeric behavior, which is significantly influenced by its surrounding environment. This has been the subject of numerous experimental and theoretical studies. wikipedia.orgresearchgate.net Tautomerism involves the migration of a proton, leading to different structural isomers that can coexist in equilibrium. In this compound, the primary forms of tautomerism are keto-enol and amino-imino transformations. researchgate.netbiopolymers.org.ua The study of these equilibria is crucial as the specific tautomeric form can dictate the molecule's hydrogen bonding capabilities and, consequently, its role in larger molecular assemblies. wikipedia.orgnih.gov

Phototautomerism, the light-induced conversion between tautomers, adds another layer of complexity to this compound's behavior. tubitak.gov.trresearchgate.net Unlike the thermally driven equilibrium, phototautomerism involves electronically excited states and can lead to the population of tautomers that are less stable in the ground state. tubitak.gov.trnih.gov

Gas-Phase Tautomerism and Isomerization Pathways

In the isolated environment of the gas phase, the relative energies of this compound tautomers can be determined with high precision through computational and experimental methods. researchgate.netnih.gov Theoretical studies, employing methods like Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface and identifying the most stable tautomers. nih.govresearchgate.net

Computational studies have shown that in the gas phase, the keto-N3H tautomer is more stable than the keto-N1H tautomer. acs.org The energy difference between these two forms has been calculated to be between -8.4 and -11.0 kcal/mol. acs.org Some studies suggest the amino-enol tautomer is the most stable form in the gas phase. researchgate.net

The isomerization pathways between these tautomers involve surmounting energy barriers. These transition states have been characterized computationally, providing insights into the kinetics of the interconversion processes. tubitak.gov.trnih.gov The study of these pathways is essential for understanding the dynamics of tautomerization. tubitak.gov.trnih.gov

Solution-Phase Tautomeric Distribution and Solvent Effects

The tautomeric equilibrium of this compound is highly sensitive to the solvent environment. researchgate.netnih.gov The polarity of the solvent can significantly influence the relative stability of the different tautomers. researchgate.net

In aqueous solution, this compound exists as an equilibrium mixture of the keto-N1H and keto-N3H tautomers, with some studies suggesting a nearly 1:1 ratio. acs.orgnih.gov The 3H-ketoamino form is considered the most stable tautomer in polar solvents. researchgate.net In contrast, in less polar solvents like ethanol (B145695) and diethyl ether, the keto-N3H form (1b) is the predominant species. acs.org This solvent-dependent distribution highlights the role of solute-solvent interactions, particularly hydrogen bonding, in stabilizing specific tautomeric forms. researchgate.netresearchgate.net

Variable-temperature NMR spectroscopy has been a powerful tool for studying these equilibria in solution. nih.gov These experiments have confirmed the formation of a dimer in solution, where the 2,3-I (keto-N3H) form is hydrogen-bonded to the 1,2-I (keto-N1H) form. nih.gov The presence of different tautomers in aqueous solution has been reported in several studies. researchgate.net

Irradiation of this compound in solution with UV light can induce phototautomerism. For instance, irradiation of an aqueous solution of this compound with UVC light leads to an oxo-hydroxy phototautomerism. dergipark.org.tr A similar phenomenon is observed in acetonitrile (B52724) solution, where the amino-oxo tautomer converts to the amino-hydroxy form upon UV irradiation. researchgate.net After the UV light is removed, a slower backward reaction restores the initial tautomer. dergipark.org.trresearchgate.net

Tautomeric Distribution of this compound in Different Solvents
SolventPredominant Tautomer(s)Method of Observation
Aqueous SolutionKeto-N1H and Keto-N3H (approx. 1:1 ratio)¹H NMR Spectroscopy, UV Spectroscopy
EthanolKeto-N3HElectronic Spectroscopy
Diethyl EtherKeto-N3HElectronic Spectroscopy
AcetonitrileAmino-oxo (converts to amino-hydroxy upon UV irradiation)UV Irradiation Studies

Solid-State Tautomeric Forms and Interconversion

In the solid state, the tautomeric form of this compound is locked into a specific conformation within the crystal lattice. X-ray diffraction studies have provided definitive evidence for the coexistence of two different tautomers in a 1:1 ratio in the crystal structure of this compound. nih.goviucr.org These two tautomers are the 1H and 3H-ketoamino forms. researchgate.net

The fundamental structural motif in solid this compound is a hydrogen-bonded dimer formed between these two complementary tautomers. nih.gov The 1,2-I tautomer (with a donor-donor-acceptor hydrogen bonding pattern) pairs with the 2,3-I tautomer (with an acceptor-acceptor-donor pattern) through three intermolecular hydrogen bonds, analogous to the guanine-cytosine base pair in DNA. nih.gov Solid-state NMR spectroscopy has also been used to characterize the presence of these two tautomers in a 1:1 ratio. researchgate.net

Polymorphism and Crystal Engineering of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. While the primary crystal structure of this compound is well-characterized, the potential for other polymorphic forms remains an area of interest. Crystal engineering principles can be applied to design and synthesize new crystalline forms of this compound with tailored properties.

Identification and Characterization of Crystalline Forms

The most well-documented crystalline form of this compound crystallizes in the monoclinic space group P21/n. dergipark.org.triucr.org The unit cell contains eight molecules, meaning there are two molecules in the asymmetric unit. iucr.org These two molecules are, in fact, the two different tautomers of this compound. iucr.org

Co-crystallization of this compound with other molecules has been explored as a strategy to create new solid forms. For example, a co-crystal of 5-fluorocytosine (B48100) and this compound monohydrate has been synthesized and characterized. mdpi.com In this co-crystal, the 5-fluorocytosine exists in its 1H-ketoamino tautomeric form, while this compound is present as the 3H-ketoamino tautomer. mdpi.com This demonstrates that complementary hydrogen bonding interactions can favor the crystallization of specific tautomers. mdpi.com

Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a8.745 Å
b11.412 Å
c10.414 Å
β94.79°
Molecules per unit cell (Z)8

Impact of Polymorphism on Intermolecular Interactions

The specific polymorphic form of a compound dictates the arrangement of molecules in the crystal lattice and, therefore, the nature and strength of intermolecular interactions. In the known crystal structure of this compound, the primary intermolecular interaction is the strong, triple hydrogen bond between the two tautomers, forming a dimer. iucr.org These dimers are further linked to each other through additional N-H...O hydrogen bonds. iucr.org

Furthermore, there is evidence of π-π stacking interactions between the base pairs. A base pair is positioned parallel to another, separated by a distance of 3.36 Å, creating stacks of two π-interacting base pairs. iucr.org

Co-crystallization Strategies for this compound Complexes

Co-crystallization has emerged as a significant strategy for modulating the physicochemical properties of molecules, and this compound has been the subject of such investigations to form novel multi-component crystalline structures. The primary strategy revolves around the principles of molecular recognition and supramolecular synthons, particularly exploiting this compound's hydrogen bonding capabilities.

A prevalent strategy involves pairing this compound with molecules that have complementary hydrogen bond donor and acceptor sites, facilitating the formation of stable co-crystals. scirp.orgijpsjournal.com A notable example is the co-crystallization of this compound with 5-fluorocytosine. semanticscholar.orgresearchgate.netmdpi.com In this complex, the molecules are present as specific tautomers that enable complementary binding. semanticscholar.orgresearchgate.net X-ray diffraction analysis revealed that this compound exists in its 3H-ketoamino tautomeric form, while 5-fluorocytosine is in its 1H-ketoamino form. semanticscholar.orgmdpi.com This specific tautomeric arrangement allows for the formation of nearly coplanar Watson-Crick base pairs through a three-point hydrogen bonding pattern (DAA/ADD). semanticscholar.orgmdpi.com The robustness of this supramolecular architecture, stabilized by these interactions, is a key factor in the successful co-crystal formation. semanticscholar.org

The choice of co-former is critical. Co-formers like dicarboxylic acids and isonicotinamide (B137802) are often used in crystal engineering due to their ability to form robust hydrogen bonds with complementary functional groups. scirp.orgacs.orgresearchgate.net General techniques for preparing co-crystals, such as solvent-assisted grinding, solution evaporation, and slurry methods, have been successfully applied to similar systems and are applicable to this compound. scirp.orgijpsjournal.comacs.org

Another co-crystallization strategy involves complexation with metal ions. Studies on the reactions of this compound with Palladium(II) and Platinum(II) complexes have shown a distinct preference for coordination at the N3 position of the this compound ring. acs.org Ab initio calculations confirmed that the N3 linkage isomers are more stable, a preference attributed to intramolecular hydrogen bonding between the ligands on the metal and the exocyclic groups of the this compound molecule. acs.org The crystal structure of one such complex, (dien)Pd(ICH-N3)2, has been determined, providing concrete evidence of this coordination mode. acs.org

These strategies demonstrate that a rational design approach, based on the understanding of tautomeric preferences and hydrogen bonding patterns, is effective in the synthesis of this compound co-crystals and complexes.

Interactive Table: Co-crystal Systems of this compound and Related Compounds

API/Target Co-former Method Key Interaction/Synthon Reference(s)
This compound5-FluorocytosineReaction/CrystallizationWatson-Crick base pairing (DAA/ADD) semanticscholar.orgresearchgate.netmdpi.com
This compoundPalladium(II) dienReaction/CrystallizationN3 metal coordination, Intramolecular H-bonding acs.org
This compoundPlatinum(II) dienSpectroscopic AnalysisN3 metal coordination preference acs.org
CytosineDicarboxylic AcidsGrinding/CrystallizationR2(2)(12) cyclic pattern acs.org
DaidzeinCytosineSolvent-assisted GrindingComplementary H-bonds (C=O) scirp.org

Conformational Analysis and Molecular Flexibility

The biological function and interaction of this compound and its derivatives are intrinsically linked to their conformational properties and molecular flexibility. Various experimental and computational methods have been employed to understand these characteristics.

Quantum chemical analyses have revealed significant tautomeric and conformational variability in this compound derivatives. biopolymers.org.ua Computational studies using methods like Density Functional Theory (DFT) and ab initio calculations are crucial for predicting the relative energies of different tautomers and conformers. nih.govresearchgate.net For instance, in an aqueous solution, the amino group of this compound tautomers exhibits a pyramidal character, which can be quantified by the sum of bond angles around the nitrogen atom. dergipark.org.tr This pyramidalization is a key aspect of its flexibility and can be influenced by its chemical environment. dergipark.org.tr

Flexible docking simulations have been used to analyze the interaction of this compound analogues with biological targets, such as xanthine (B1682287) oxidase. thieme-connect.comnih.govresearchgate.net These studies investigate the binding modes of the most stable conformations, providing insight into the structural requirements for biological activity. thieme-connect.com The this compound scaffold has been shown to maintain key hydrogen bonding and pi-stacking interactions within the binding pocket of xanthine oxidase. nih.gov

Conformational analysis has also been instrumental in structure-activity relationship studies of this compound-containing compounds. For a series of 2-(pyridin-2-ylbutylamino)-5-(3-picolinylmethyl)pyrimidin-4(1H)-ones, conformational analysis using Molecular Mechanics and Molecular Orbital calculations suggested that steric interactions can alter the preferred conformation of the drug, thereby affecting its activity as a histamine (B1213489) H1-receptor antagonist. nih.gov This highlights how controlling the conformational flexibility of the this compound scaffold is a key aspect of designing active molecules.

Interactive Table: Conformational and Structural Parameters of this compound

System Method Finding Key Parameter(s) Reference(s)
This compound tautomersDFT (B3LYP/aug-cc-pVDZ)Amino group pyramidalizationSum of bond angles around N7 (e.g., 355.5° for iCA) dergipark.org.tr
This compound-Pt(II) complexesAb initio calculationsPyramidalization of NH2 groupDihedral angle with Pt coordination plane (<90°) acs.org
This compound derivativesMolecular Mechanics/MO CalculationsIdentification of active conformationSteric interactions, trans/trans conformation nih.gov
This compound in DNA duplexNMR SpectroscopyReverse Watson-Crick base pairingGroove widths (7.0 Å), Backbone flexibility nih.gov
This compound analoguesFlexible Docking (GoldScore)Binding mode analysisBinding free energy, H-bonding interactions thieme-connect.com

Advanced Spectroscopic Characterization of Isocytosine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of isocytosine (B10225). It provides critical information on tautomerism, protonation sites, and intermolecular hydrogen bonding. mdpi.comnih.gov

In solution, the tautomers of this compound are typically in a state of fast equilibrium, which means that only averaged NMR parameters can be obtained. rsc.orgrsc.org This rapid exchange hampers the study of individual tautomeric species. rsc.org However, variable-temperature NMR experiments have provided significant insights. nih.govnih.gov For instance, upon cooling a solution of this compound, a dimer formed by two different tautomers linked by three intermolecular hydrogen bonds can be observed. nih.gov Specifically, the 2,3-I tautomer binds to the 1,2-I form. nih.gov The presence of rare tautomers can be unequivocally confirmed by characteristic signals in proton NMR spectra that arise from these intermolecular interactions. nih.gov Studies on this compound derivatives using variable-temperature NMR have shown that the formation of these dimers is correlated with the relative energy of the constituent tautomers. nih.gov

Solid-state NMR (SS-NMR) spectroscopy offers a unique advantage by providing spectra of single conformations, thereby circumventing the issue of rapid exchange observed in solution. rsc.org It is particularly valuable for studying hydrogen-bonding arrangements and local molecular dynamics, which are difficult to characterize by other methods. rsc.orgrsc.org In the solid state, this compound crystallizes with two different tautomers present in a 1:1 ratio, forming a hydrogen-bonded dimer. rsc.orgresearchgate.net This arrangement is structurally analogous to the guanine-cytosine base pair in DNA. rsc.org

The combination of SS-NMR with X-ray diffraction data and first-principles calculations, a methodology known as "NMR crystallography," allows for the precise determination of structural parameters, such as the geometries of intermolecular hydrogen bonds. rsc.orgrsc.org For solid this compound, the ¹H NMR spectrum shows a significant difference of approximately 3 ppm between the chemical shifts of a free NH proton and one involved in an intermolecular hydrogen bond. rsc.orgrsc.org The development of techniques like combined rotation and multiple-pulse spectroscopy (CRAMPS) has further improved ¹H spectral resolution, enabling detailed studies of hydrogen-bond networks. rsc.org

Table 1: Selected ¹H NMR Chemical Shift Data for this compound This table is illustrative, based on findings that NH proton chemical shifts differ significantly depending on their involvement in hydrogen bonding.

Proton Type Typical Chemical Shift Range (ppm) State Reference
Free NH ~10-11 Solid rsc.org
Hydrogen-Bonded NH ~13-15 Solid rsc.org
Averaged NH Varies (fast exchange) Solution rsc.orgrsc.org

Solution-State NMR for Tautomeric Equilibria

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting.researchgate.netrsc.orgnih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a crucial method for identifying the "molecular fingerprint" of this compound. It is highly sensitive to the molecule's vibrational modes, which are influenced by its tautomeric form and hydrogen-bonding environment. nih.govacs.orgmst.edu

Vibrational spectroscopy is instrumental in distinguishing between the different tautomers of this compound. mdpi.com Experimental studies involving the UV irradiation of this compound isolated in an inert gas matrix have shown that the amino-oxo tautomer can convert to the amino-hydroxy form. researchgate.net The analysis of the IR spectra of the resulting photoproducts clearly shows the appearance of OH stretching vibrations, confirming the formation of hydroxy tautomers. dergipark.org.tr Theoretical calculations are essential for assigning the complex vibrational spectra, as the characteristic bands of different tautomers, such as OH and NH stretching vibrations, often overlap. researchgate.net By comparing experimental IR and Raman spectra with DFT-calculated frequencies for various potential tautomers, a definitive assignment of the observed bands can be achieved. nih.govscifiniti.com For example, the irradiation of an acetonitrile (B52724) solution of this compound leads to tautomerization from the amino-oxo to the amino-hydroxy form, an observation supported by IR spectral analysis. researchgate.net

Table 2: Illustrative Vibrational Frequencies for this compound Tautomers This table conceptualizes how vibrational spectroscopy distinguishes tautomers based on characteristic functional group vibrations.

Vibrational Mode Tautomer Approximate Frequency Range (cm⁻¹) Spectroscopic Method Reference
O-H Stretch Amino-hydroxy 3400 - 3600 IR researchgate.netdergipark.org.tr
N-H Stretch Amino-oxo / Imino-oxo 3100 - 3500 IR, Raman researchgate.net
C=O Stretch Amino-oxo / Imino-oxo 1650 - 1750 IR, Raman researchgate.net
C=N Stretch Imino-oxo / Amino-hydroxy 1550 - 1650 IR, Raman researchgate.net

Analysis of Hydrogen Bonding Networks

Electronic Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism) for Excited States.mdpi.comrsc.orgnih.govnih.govsigmaaldrich.com

Electronic spectroscopy techniques probe the transitions between electronic energy levels in this compound, providing critical data on its excited-state dynamics, photostability, and chiral properties.

Irradiation of an aqueous solution of this compound with UVC light induces an oxo-hydroxy phototautomerism. dergipark.org.tr This process can be monitored using UV-Vis absorption spectroscopy, which tracks changes in the electronic spectra over time. dergipark.org.tr The experimental UV absorption maxima for an acetonitrile solution of unirradiated this compound are found at 287 nm and 222 nm. researchgate.net The absorption spectra of this compound are influenced by pH and the specific tautomers present in the solution. dergipark.org.tr Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the vertical excitation energies of different tautomers to help assign the observed experimental absorption bands. dergipark.org.tr

Femtosecond broadband time-resolved fluorescence and transient absorption spectroscopy have revealed that this compound exhibits high photostability in solution. researchgate.netnih.gov This stability is attributed to a highly efficient nonradiative decay mechanism that occurs from the ππ* excited state of the keto form within subpicoseconds to picoseconds after photoexcitation. researchgate.netnih.gov The solvent plays a critical role by influencing the tautomeric composition and regulating the deactivation pathways. researchgate.netnih.gov The excited-state dynamics of this compound show notable similarities to guanine (B1146940). acs.org Studies in the gas phase indicate that the two most abundant tautomers (keto and enol) undergo efficient radiationless deactivation, with time constants of 182 fs for the keto form and 533 fs for the enol form. rsc.org

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are powerful spectroscopic methods for the stereochemical analysis of chiral molecules. nih.govyoutube.com These techniques have been applied to this compound and its nucleoside derivatives (isocytidine) to investigate their tautomerism and to make spectral assignments for their electronic transitions. nih.gov The MCD and CD spectra of isocytidine (B125971) were measured in the 30,000–50,000 cm⁻¹ region, and the results were compared with theoretical calculations to understand the electronic structure and tautomeric equilibria. nih.govoup.com

Table 3: Summary of Electronic Spectroscopy Data for this compound

Spectroscopic Technique Key Findings Wavelength/Energy Range Reference
UV-Vis Absorption Monitors photo-induced oxo-hydroxy tautomerism. Maxima at 287 nm & 222 nm in acetonitrile. 190-1100 nm researchgate.netdergipark.org.tr
Fluorescence Spectroscopy Reveals high photostability via ultrafast nonradiative decay. N/A researchgate.netnih.gov
Circular Dichroism (CD/MCD) Investigates tautomerism and assigns electronic transitions in this compound and isocytidine. 30,000 - 50,000 cm⁻¹ nih.gov

Ultrafast Excited-State Dynamics

The study of the ultrafast excited-state dynamics of this compound is crucial for understanding its photostability, a key factor in the context of prebiotic chemistry and the origins of life. Research employing sophisticated techniques such as surface-hopping nonadiabatic molecular dynamics simulations has provided significant insights into how this compound dissipates energy after absorbing UV radiation.

Theoretical investigations, particularly those using the algebraic diagrammatic construction to the second order (ADC(2)) method, have been instrumental in modeling these dynamics. nih.govwayne.edu These studies focus on the two most abundant tautomers of this compound in the gas phase: the keto and enol forms. nih.govwayne.edu Upon photoexcitation, both tautomers exhibit efficient and rapid radiationless deactivation back to the electronic ground state.

Simulations estimate that the keto tautomer has an excited-state lifetime of approximately 182 femtoseconds (fs). nih.gov In contrast, the enol tautomer, while still deactivating rapidly, possesses a longer excited-state lifetime of about 533 fs. nih.gov Other on-the-fly trajectory surface hopping simulations using the SA-CASSCF method estimated a longer lifetime for the keto form, around 1000 fs, while the ADC(2) level of theory in the same study suggested a much shorter lifetime of 250-350 fs, highlighting the sensitivity of these predictions to the computational method employed. lifesciencesite.com

Excited-State Lifetimes of this compound Tautomers
TautomerExcited-State Lifetime (τ)Computational MethodReference
Keto182 fsADC(2) nih.gov
Enol533 fsADC(2) nih.gov
Keto~1000 fsSA-CASSCF lifesciencesite.com
Keto250-350 fsADC(2) lifesciencesite.com

Photophysical Pathways and Deactivation Mechanisms

The high photostability of this compound is underpinned by specific and efficient deactivation pathways that channel the absorbed energy away from destructive photochemical reactions. These mechanisms differ between the main tautomeric forms.

For the enol tautomer , the dominant photorelaxation pathway involves a ring-puckering motion on the ππ* potential energy surface. nih.gov This distortion of the pyrimidine (B1678525) ring facilitates a rapid internal conversion back to the ground state.

The keto tautomer utilizes a different primary deactivation channel. Its relaxation is mainly governed by C=O stretching and N-H tilting motions on the nπ* surface. nih.gov These specific vibrational modes promote the non-radiative decay. While efficient, studies also suggest that the keto form possesses a longer-lived S₁(nπ*) state compared to the enol form. nist.gov

Furthermore, another proposed deactivation channel for the amino-oxo form of this compound involves the repulsive (1)πσ* excited state. nih.govwikipedia.org This pathway can lead to the tautomerization of the amino-oxo form into the amino-hydroxy form, providing an alternative route for dissipating the excess energy. nih.govwikipedia.org The deactivation processes are also influenced by the solvent environment, with solute-solvent hydrogen bonding playing a crucial role in determining the tautomeric composition and modulating the deactivation pathways and dynamics. msu.edu The deactivation mechanisms of this compound in solution have been found to be distinct from those of cytosine and from this compound in the gas phase, largely due to the different tautomeric forms involved. msu.eduacs.org

Primary Deactivation Pathways of this compound Tautomers
TautomerDominant Deactivation PathwayAssociated Potential Energy SurfaceReference
EnolRing-puckeringππ nih.gov
KetoC=O stretching / N-H tilting nih.gov
Amino-oxoTautomerization to amino-hydroxy form(1)πσ* nih.govwikipedia.org

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their fragmentation patterns upon ionization. researchgate.net In the context of this compound, mass spectrometry provides crucial information for its identification and structural characterization.

The molecular weight of this compound (C₄H₅N₃O) is 111.10 g/mol . In mass spectrometry, this corresponds to the mass-to-charge ratio (m/z) of its molecular ion. Electron ionization (EI) mass spectra of this compound show a prominent peak at m/z 111, corresponding to the molecular ion [M]⁺•.

Tandem mass spectrometry (MS/MS or MS²) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS data has been recorded using an ion trap instrument with a precursor ion of [M+H]⁺ at m/z 112.0505. The fragmentation of protonated nucleobases like this compound typically occurs via collision-induced dissociation (CID), where the ion's kinetic energy is converted into internal energy upon collision with a neutral gas, leading to bond cleavage.

While specific, detailed fragmentation pathways for this compound are not extensively documented in the provided literature, general fragmentation patterns for pyrimidine bases like cytosine can offer analogous insights. A major dissociation route for cytosine involves the elimination of a neutral HNCO molecule. This process is energetically favorable and results in a significant fragment ion in the mass spectrum. Other less dominant pathways can include the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). These fragmentation reactions, driven by the energetic instability of the molecular ion, create a unique "fingerprint" that aids in the definitive identification of the compound. researchgate.net

Mass Spectrometry Data for this compound
ParameterValueTechniqueReference
Molecular FormulaC₄H₅N₃O-
Molecular Weight111.10 g/mol-
Molecular Ion (EI)m/z 111GC-MS
Precursor Ion (MS/MS)[M+H]⁺ at m/z 112.0505IT/ion trap

X-ray Crystallography and Diffraction Techniques for Solid-State Structures

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of this compound crystals using this method has revealed detailed information about its molecular geometry, tautomeric forms present in the solid state, and intermolecular hydrogen-bonding interactions.

Crystals of this compound have been analyzed using single-crystal X-ray diffraction. The structure was determined to be monoclinic with the space group P2₁/n. A key finding from these crystallographic studies is that the asymmetric unit of the crystal contains two distinct molecules of this compound, which are tautomers of each other, present in a precise 1:1 ratio. These are the 1H-keto and 3H-keto tautomers.

These two tautomers form a dimer through three hydrogen bonds, in a manner analogous to the Watson-Crick base pairing between guanine and cytosine in DNA. The hydrogen bond lengths are 2.861 Å, 2.908 Å, and 2.904 Å. These base pairs are further linked into nearly planar tetramers via additional N-H···N hydrogen bonds. The crystal structure is stabilized by these extensive hydrogen-bonding networks. High-resolution diffraction experiments have allowed for precise determination of these structural parameters.

Crystallographic Data for this compound
ParameterValueReference
Crystal SystemMonoclinic
Space GroupP2₁/n
a8.745 Å
b11.412 Å
c10.414 Å
β94.79°
Molecules per Asymmetric Unit2 (Two tautomers in a 1:1 ratio)

Theoretical and Computational Chemistry of Isocytosine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape of isocytosine (B10225), its various tautomeric forms, and their relative energies. These methods provide a microscopic view of the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Tautomerism and Stability

Density Functional Theory (DFT) has been extensively used to investigate the tautomerism and stability of this compound. nih.govresearchgate.netnih.gov DFT calculations have been instrumental in confirming that this compound exists in two primary stable tautomeric forms: 1,2-I and 2,3-I, with the 2,3-I tautomer being the most stable. nih.gov These theoretical findings align with experimental observations from NMR spectroscopy, which show that in solution, this compound exists as a mixture of these two tautomers that rapidly interconvert. rsc.org

Studies have shown that the relative stability of these tautomers can be influenced by substituents on the this compound ring. nih.gov For instance, DFT calculations revealed that electron-donating groups at the 5-position stabilize the 1,2-I tautomer, while electron-accepting groups in the same position have a destabilizing effect. nih.gov This highlights the tunability of the tautomeric equilibrium through chemical modification.

Furthermore, DFT has been employed to study the formation of this compound dimers. In the solid state and in solution, two this compound molecules, one of each stable tautomer, can form a dimer linked by three hydrogen bonds, similar to the guanine-cytosine base pair. nih.gov The stability of these dimers and their formation have been corroborated by both DFT calculations and experimental NMR data. nih.govrsc.org

Irradiation with UVC light can induce an oxo-hydroxy phototautomerism in aqueous solutions of this compound. dergipark.org.tr DFT calculations, specifically using the B3LYP functional with an aug-cc-pVDZ basis set, have been used to investigate the mechanisms of this process. dergipark.org.tr These studies suggest that a water molecule can act as a catalyst, significantly lowering the energy barrier for the excited-state proton transfer. dergipark.org.tr

Table 1: Key DFT Studies on this compound Tautomerism

Study FocusDFT Functional/Basis SetKey Findings
Tautomer StabilityNot specifiedConfirmed 1,2-I and 2,3-I as the most stable tautomers, with 2,3-I being the global minimum. nih.gov
Substituent EffectsNot specifiedElectron-donating groups at C5 stabilize the 1,2-I tautomer. nih.gov
PhototautomerismB3LYP/aug-cc-pVDZInvestigated the mechanism of UVC-induced oxo-hydroxy tautomerism in water. dergipark.org.tr
Dimer FormationNot specifiedConfirmed the stability of hydrogen-bonded dimers of the two main tautomers. nih.gov

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy in predicting the properties of this compound, researchers turn to ab initio methods. These methods, which are based on first principles of quantum mechanics without empirical parameters, offer a more rigorous description of the electronic structure.

Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, including CCSD(T), have been used to refine the understanding of this compound's tautomeric energies and geometries. acs.orgresearchgate.net For instance, high-level quantum chemical calculations at the HF/6-31G(d,p) and MP2/6-31G(d,p) levels have been used to develop a system of additive energy increments to predict the conversion energies between different tautomers and conformers of this compound and related nucleic acid bases. acs.org

Ab initio molecular dynamics simulations have also been employed to study complex processes like proton transfer in this compound-containing systems. ibp.cz These simulations provide a dynamic picture of how these reactions occur over time. Furthermore, to improve the accuracy of solid-state NMR chemical shift predictions, a method combining GIPAW (Gauge-Including Projector Augmented Wave) GGA calculations with corrections from single-molecule calculations at higher levels of theory, such as MP2 or CCSD, has been proposed and tested on this compound. rsc.org

Nonadiabatic dynamics simulations of keto this compound have been performed using methods like SA-CASSCF and ADC(2) to understand its excited-state lifetime and decay pathways. researchgate.net These studies highlight how different high-level electronic structure methods can provide varying, yet complementary, insights into the photophysics of the molecule. researchgate.net

Prediction of Spectroscopic Properties and Spectral Interpretation

Theoretical calculations are crucial for interpreting experimental spectra and predicting spectroscopic properties. DFT and ab initio methods are used to calculate vibrational frequencies (IR and Raman), electronic transition energies (UV-Vis), and nuclear magnetic shielding constants (NMR).

Theoretical predictions have been essential in assigning the vibrational spectra of different this compound tautomers. researchgate.net By comparing calculated IR spectra with those obtained from matrix isolation experiments, researchers can identify the specific tautomers present under different conditions. researchgate.net For instance, upon UV irradiation of matrix-isolated this compound, the increase in intensity of certain spectral bands could be confidently assigned to the formation of the minor KA1 tautomer with the aid of theoretical calculations. researchgate.net

Similarly, computational methods have been used to predict the UV-Vis absorption spectra of this compound. dergipark.org.trbu.ac.bd Time-dependent DFT (TD-DFT) calculations, for example, can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. dergipark.org.tr These calculations help in understanding the electronic transitions responsible for the observed absorption bands.

In the realm of NMR spectroscopy, theoretical calculations of chemical shifts are invaluable for interpreting complex spectra, especially when multiple tautomers or conformers are present in solution. nih.govrsc.org By comparing experimental and calculated chemical shifts, the relative populations of different species can be determined. A combined experimental and computational approach has been particularly useful in studying the hydrogen-bonding patterns and tautomeric equilibria in this compound dimers. rsc.orgrsc.org

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to study the influence of the solvent environment on the structure, dynamics, and reactivity of this compound. These simulations model the explicit or implicit interactions between this compound and the surrounding solvent molecules over time.

Explicit and Implicit Solvent Models

Both explicit and implicit solvent models are employed in MD simulations to capture the effects of the solvent. wikipedia.org

Explicit solvent models treat each solvent molecule individually. This approach is computationally intensive but provides a detailed, atomistic view of the solute-solvent interactions, including specific hydrogen bonding and the local solvent structure around this compound. wikipedia.org For example, MD simulations with explicit water molecules have been used to study the hydration of this compound-cytosine complexes, revealing how the inclusion of a specific number of water molecules can dramatically affect the geometry and stability of the complex. acs.org These simulations showed that with six water molecules, the complex becomes significantly nonplanar. acs.org

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with average properties like the dielectric constant. wikipedia.org This approach is computationally more efficient and allows for longer simulation times, making it suitable for exploring large-scale conformational changes. wikipedia.orgnih.gov The Polarizable Continuum Model (PCM) is a common implicit solvent model used in quantum chemical calculations to estimate the effect of the solvent on the electronic structure and properties of this compound, such as in studies of its phototautomerism in water. dergipark.org.trx-mol.net

The choice between explicit and implicit models depends on the specific research question. Explicit models are preferred for studying detailed local interactions, while implicit models are advantageous for exploring broader conformational landscapes and thermodynamic properties. wikipedia.orgnih.gov

Proton Transfer Mechanisms in Solution

MD simulations, often in combination with quantum mechanical methods (QM/MM), are instrumental in elucidating proton transfer mechanisms in solution. acs.org For this compound, this is particularly relevant for understanding tautomerization processes that involve the transfer of a proton, which can be mediated by solvent molecules.

Studies have shown that in the gas phase, a direct double proton transfer (DPT) can occur in guanine-cytosine base pairs, a process that is analogous to the interactions in an this compound dimer. acs.org However, in solution, the solvent environment significantly alters this mechanism. acs.org The surrounding water molecules can act as a bridge or catalyst for the proton transfer, facilitating an asynchronous concerted mechanism. dergipark.org.tracs.org

For instance, in the UVC-induced phototautomerism of this compound in water, theoretical investigations have explored two potential mechanisms: a proton-induced dissociation and association (PIDA) and an intrinsic reaction coordinate (IRC) pathway involving a water molecule. dergipark.org.tr The results indicate that the water-assisted mechanism is more probable as it drastically reduces the energy barrier for the proton transfer in both the ground and excited states. dergipark.org.tr This highlights the active role of the solvent in the chemical reactivity of this compound.

Computational Design of Novel this compound-Containing Molecular Architectures

Computational chemistry provides powerful tools for the rational design of novel molecular architectures with tailored properties. In the context of this compound, theoretical modeling, particularly Density Functional Theory (DFT), has been instrumental in designing and understanding the formation of complex supramolecular structures. These methods allow for an in-depth exploration of the thermodynamics governing molecular self-assembly and adsorption processes.

A notable example is the computational design of polygonal supramolecular architectures based on a Platinum(II) complex functionalized with this compound (Pt-Py-iCyt). rsc.org By leveraging the specific hydrogen-bonding capabilities of the this compound moiety, researchers have computationally predicted and experimentally verified the self-assembly of discrete cyclic structures at the solid-liquid interface. rsc.org

DFT calculations have provided crucial insights into the stability and formation of these nano-architectures. The simulations explored the various energy contributions, including the intermolecular hydrogen bonds, the interaction with the surface (e.g., highly oriented pyrolytic graphite (B72142) or graphene), and the steric effects of the bulky Pt complex. rsc.org The primary interaction driving the formation of these polygons is the electrostatic hydrogen bonding (O···H–N) between the this compound units of adjacent molecules. rsc.org Theoretical simulations of Scanning Tunneling Microscopy (STM) images based on the calculated Highest Occupied Molecular Orbital (HOMO) levels of the assembled complexes have been shown to be fully consistent with experimental observations, confirming the predicted structures. rsc.org

These studies demonstrate how computational design can guide the creation of precise, self-assembled nanostructures by tuning the molecular building blocks. The this compound unit, with its specific hydrogen bond donor and acceptor sites, serves as a key programmable element in forming these complex architectures.

Table 1: Computationally Designed this compound-Based Supramolecular Architectures This interactive table summarizes the polygonal structures formed by the self-assembly of a Pt(II)-isocytosine complex, as characterized by computational modeling and STM imaging. rsc.org

Assembled Motif Number of Monomers Primary Intermolecular Interaction Computational Method
Trimer (iC3) 3 Hydrogen Bonding (O···H–N) DFT
Tetramer (iC4) 4 Hydrogen Bonding (O···H–N) DFT
Pentamer (iC5) 5 Hydrogen Bonding (O···H–N) DFT

Nonadiabatic Dynamics and Photostability Simulations

The photostability of nucleobases is a critical property that likely played a role in the chemical evolution of life. Computational simulations of nonadiabatic dynamics—the motion of molecules across different electronic potential energy surfaces—are essential for understanding how molecules like this compound respond to UV radiation. These simulations reveal the ultrafast processes that occur after light absorption and determine whether a molecule safely dissipates the energy or undergoes potentially damaging photochemical reactions.

For this compound, on-the-fly trajectory surface hopping (TSH) dynamics simulations have been widely employed to model its behavior in the excited state. rsc.orgrsc.org These studies have investigated different tautomers, primarily the keto and enol forms, which exhibit distinct photophysical properties. rsc.org The choice of electronic structure method within these simulations, such as the algebraic diagrammatic construction to the second order (ADC(2)) or the state-averaged complete active space self-consistent field (SA-CASSCF), significantly influences the predicted outcomes, including excited-state lifetimes and decay pathways. rsc.orgresearchgate.netcas.cn

Simulations suggest that both the keto and enol tautomers of this compound possess efficient, ultrafast radiationless deactivation channels to return to the electronic ground state, a hallmark of photostability. rsc.org For the keto tautomer, the dominant photorelaxation pathway involves C=O stretching and N-H tilting motions on the nπ* surface. rsc.org In contrast, the enol form primarily deactivates via a ring-puckering motion on the ππ* surface. rsc.org The calculated excited-state lifetimes are typically in the femtosecond range. For instance, ADC(2)-based simulations predicted lifetimes of 182 fs for the keto tautomer and 533 fs for the enol tautomer. rsc.org

However, the photostability of this compound is considered limited compared to canonical DNA bases like cytosine. segarra-marti.comtubitak.gov.trdergipark.org.tr While neutral this compound shows efficient decay, studies on its photoionized cation reveal that the keto form may have longer-lived excited states due to energy barriers, potentially making it less photostable upon exposure to high-energy radiation. segarra-marti.com Theoretical studies also propose that the repulsive ¹πσ* excited state of the amino-oxo form of this compound can lead to tautomerization to the amino-hydroxy form, a process not observed in cytosine. researchgate.net The comparison between different high-level computational methods helps to benchmark the reliability of these predictions and provides a deeper understanding of the complex photochemistry of this compound. rsc.orgrsc.org

Table 2: Comparison of Nonadiabatic Dynamics Simulation Results for Keto-Isocytosine This interactive table presents key findings from different computational studies on the excited-state dynamics of keto-isocytosine, highlighting the influence of the theoretical method used.

Computational Method Predicted S₂ Lifetime Predicted S₁ Lifetime Dominant Decay Channel/Conical Intersection (CI) Reference
ADC(2) ~182 fs (from higher states) 350 fs C=O stretching CI rsc.orgrsc.org
SA-CASSCF >1000 fs >1000 fs Ethyl II CI (ring deformation) rsc.orgcas.cn
MR-CISD - - Suggests C=O stretching channel is more accessible than in SA-CASSCF rsc.orgrsc.org

Molecular Recognition and Supramolecular Chemistry of Isocytosine

Self-Assembly and Hydrogen Bonding Motifs of Isocytosine (B10225)

The specific arrangement of hydrogen bond donors and acceptors on the this compound ring system facilitates its self-assembly into a variety of supramolecular structures. This process is governed by the formation of predictable and robust hydrogen bonding motifs. This compound is subject to prototropic tautomerism, primarily existing in two keto-amino forms: one with a proton at the N1 position (1H-ketoamino) and another with a proton at the N3 position (3H-ketoamino). mdpi.comnih.gov The prevalence of each tautomer can be influenced by the solvent and its role in intermolecular interactions, which in turn dictates the self-assembly pathway. nih.govvu.lt For instance, the 3H-ketoamino form is the most stable tautomer in polar solvents. mdpi.com

The this compound ring system is recognized for its capacity to form complementary hydrogen-bonding patterns in both one and two dimensions. researchgate.net These interactions allow it to serve as a fundamental building block in supramolecular synthesis. researchgate.net

In both solution and the solid state, this compound exhibits a strong tendency to form dimers and higher-order oligomers through self-association. This process is driven by the formation of multiple hydrogen bonds between monomers. Low-temperature NMR spectroscopy experiments have confirmed the formation of a hydrogen-bonded complex of two this compound tautomers in solution. rsc.org The dimerization can involve different tautomeric forms pairing with each other. rsc.org For example, a study using deuterated dimethylformamide (DMF-d7) as a solvent allowed for the observation of the interconversion between the 1,2-I and 2,3-I tautomers at low temperatures, confirming the formation of a dimer stabilized by intermolecular hydrogen bonds. rsc.org

In the solid state, this compound's self-assembly is also well-documented. The crystal structure of this compound reveals two stable 1H- and 3H-ketoamino tautomers. researchgate.net These tautomers can form hydrogen-bonded dimers that serve as the basic unit for larger assemblies. The formation of these dimers can be highly specific, resembling the patterns seen in natural nucleic acid base pairing. acs.org The dimerization of related compounds like 6-methyl-2-butylureidopyrimidone, which shares features with this compound, shows a very high dimerization constant (exceeding 10^6 M^-1 in CHCl3), indicating a strong driving force for self-association via a donor-donor-acceptor-acceptor (DDAA) array of hydrogen bonds. colab.ws This strong dimerization is a key feature that is exploited in the construction of more complex supramolecular structures.

The unique hydrogen bonding pattern of this compound has been exploited in the design of artificial, or "unnatural," base pairs for applications in synthetic biology and materials science. A classic example is the pairing of this compound (isoC) with isoguanine (B23775) (isoG). nih.gov This artificially designed isoG–isoC pair forms three hydrogen bonds with a specific geometry of proton donors and acceptors that is different from the natural A–T and G–C pairs, ensuring pairing fidelity. nih.gov This specific pairing has been utilized in diagnostic technologies like multiplex real-time quantitative PCR. nih.gov

Beyond the isoG-isoC pair, this compound can be designed to interact with other nucleobases. In its 3H-ketoamino tautomeric form, this compound can form a "reversed Watson-Crick" pair with natural guanine (B1146940). mdpi.comresearchgate.net The design of such specific pairings is crucial for expanding the genetic alphabet and for creating novel DNA- and RNA-based nanostructures. nih.govunibo.it The fundamental principles for designing these pairs involve ensuring the structures can hydrogen bond and stack within the spatial constraints of a duplex structure. umich.edu Key geometric parameters, such as the distance between the C1' atoms of the paired nucleosides (typically 10.8 to 11.0 Å), must be maintained for the pair to be isosteric with natural base pairs and thus be recognized by enzymes. umich.edu

Dimerization and Oligomerization in Solution and Solid State

Heteromolecular Interactions Involving this compound

This compound's versatile hydrogen-bonding capabilities extend beyond self-assembly to interactions with other complementary molecules. These heteromolecular interactions are fundamental to co-crystal engineering, coordination chemistry, and the formation of host-guest complexes.

This compound readily forms co-crystals with other molecules that have complementary hydrogen bonding sites. Co-crystals are crystalline structures containing two or more different molecules in a definite stoichiometric ratio. nih.gov A notable example is the co-crystal formed between this compound and 5-fluorocytosine (B48100) in a 1:1 molar ratio with a water molecule. mdpi.comresearchgate.net In this structure, the this compound molecule exists as the 3H-ketoamino tautomer, while 5-fluorocytosine is in its 1H-ketoamino form. mdpi.comresearchgate.net They form a nearly coplanar pair through a three-point DAA/ADD (Donor-Acceptor-Acceptor/Acceptor-Donor-Donor) hydrogen-bonding pattern, which mimics the Watson-Crick base pair. mdpi.comresearchgate.net This demonstrates that complementary binding can stabilize specific tautomeric forms. mdpi.comresearchgate.net

Co-crystals of cytosine, a related compound, with dicarboxylic acids have been shown to possess a self-assembled cyclic pattern formed by a pair of N−H···O hydrogen bonds within a cytosine dimer. acs.org This self-recognition motif resembles the standard hydrogen bonding in the guanine-cytosine pair. acs.org Similarly, this compound's ability to form robust supramolecular synthons—structural units formed by intermolecular interactions—makes it a valuable component in designing co-crystals with predictable structures. mdpi.comnih.gov

Below is a table summarizing the interaction motifs in a reported this compound co-crystal.

Co-formerThis compound TautomerInteraction MotifGraph SetReference
5-Fluorocytosine3H-ketoaminoDAA/ADD (Three-point interaction)R²₂(12) mdpi.com

Coordination compounds are formed by the interaction of a central metal ion with one or more surrounding molecules or ions, known as ligands. libretexts.orgsolubilityofthings.com this compound can act as a ligand, coordinating with various metal ions through its nitrogen and oxygen atoms. This has been explored for the creation of novel supramolecular materials with specific structural and electronic properties. nih.govfrontiersin.org

For example, this compound-based Pt(II) complexes have been shown to self-assemble at a solution/graphite (B72142) interface into discrete polygonal supramolecular architectures, including trimers, tetramers, pentamers, and hexamers. rsc.orgrsc.org These assemblies are stabilized by hydrogen bonds between the this compound moieties of adjacent metal complexes. rsc.orgrsc.org Density functional theory calculations have provided insight into the thermodynamics of their formation. rsc.orgrsc.org

Studies involving silver (Ag⁺) and mercury (Hg²⁺) ions have revealed specific metal-mediated base pairing rules. osti.gov this compound was found to drive N3-exclusive Ag⁺-base pairing, showing a distinct preference for silver ions over mercury ions, which it strongly disfavors. osti.gov This selectivity is attributed to the electronic properties of this compound, where the exchange of a softer amine group (as in cytosine) with a harder oxygen atom reduces certain types of ion pairing. osti.gov Reactions with Pd(II) and Pt(II) complexes also show a distinct preference for coordination at the N3 position of this compound. acs.org These specific metal-ligand interactions are being explored for the rational design of metal-mediated DNA and other nanomaterials. osti.govresearchgate.net

Host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding cavity to enclose another molecule (the guest). numberanalytics.comwikipedia.org These interactions are driven by non-covalent forces, including hydrogen bonding and van der Waals forces. wikipedia.org this compound has been incorporated into larger monomer units designed to self-assemble into host structures capable of molecular encapsulation.

One study reported the assembly of a discrete, hydrogen-bonded octameric tube from eight identical monomers. nih.gov This assembly was achieved through the selective heterodimerization between this compound and ureidopyrimidinone hydrogen-bonding motifs embedded in the monomer. nih.gov This tube structure was capable of encapsulating a fullerene guest molecule, which induced a rearrangement of the host into a tetrameric inclusion complex. nih.gov

In another example, bis-isocytosine monomers were shown to assemble into a complex, hydrogen-bonded decameric capsule in a carbon disulfide (CS₂) solution. vu.lt The formation of this large capsule was driven by solvent-induced tautomerization of the this compound motif, and its cavity was utilized for the inclusion of a C₆₀ fullerene molecule. vu.lt The ability to control the assembly and to encapsulate guest molecules is a key area of research in supramolecular chemistry, with potential applications in sensing, drug delivery, and materials science. google.comrsc.org

Coordination Chemistry with Metal Ions (non-biological application focus)

Fabrication of Supramolecular Materials and Architectures

The unique molecular recognition properties of this compound, particularly its capacity for forming robust and specific hydrogen-bonding arrays, have positioned it as a valuable building block in supramolecular chemistry. Scientists have leveraged these characteristics to construct a variety of ordered, non-covalent materials and architectures. The fabrication of these structures often relies on the principle of self-assembly, where individual molecules spontaneously organize into larger, well-defined assemblies. This section details the use of this compound in creating surface-confined structures and its incorporation into larger polymeric and dendrimeric systems.

Self-Assembled Monolayers (SAMs) and Surface Confined Structures

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously as a single layer of molecules on a substrate. veeco.comossila.com The formation of these ultrathin films is driven by the affinity of a specific part of the molecule (the headgroup) for the surface and the intermolecular interactions, such as van der Waals forces or hydrogen bonds, between the adjacent molecules. veeco.com This process allows for precise control over the chemical and physical properties of surfaces at the molecular level. nih.gov

The hydrogen-bonding capabilities of this compound make it an excellent candidate for directing the self-assembly of molecules on surfaces. Research has demonstrated the ability of this compound derivatives to form highly ordered, two-dimensional (2D) nanopatterns on solid substrates. In a notable study, scanning tunneling microscopy (STM) was used to observe the spontaneous organization of this compound derivatives at a solid-liquid interface. unibo.itrsc.org Depending on the subtle structural changes in the this compound derivatives, such as the placement and size of appended alkyl or alkoxy groups, different supramolecular architectures were formed. unibo.it

For instance, two distinct this compound derivatives, 5-octyloxythis compound (iC1) and 6-[3,4,5-(triethoxy)phenyl]this compound (iC2), were shown to self-assemble into different patterns on a graphite surface. unibo.it The iC1 derivative formed ribbon-like supramolecular structures, while the iC2 derivative, with a different substitution pattern, assembled into macrocyclic hexameric structures. unibo.it These assemblies are stabilized by a network of hydrogen bonds between the this compound moieties. unibo.it

Beyond 2D flat structures, this compound-based assemblies have also been observed on other surfaces. Small, C2-symmetric bicyclic molecules containing tautomerizable this compound units have been shown to self-assemble into tubular polymeric structures. When deposited onto a mica surface, these molecular tubes were found to align themselves preferentially along the hexagonal cell unit axes of the mica. d-nb.info This surface-templated arrangement is attributed to charge-dipole interactions between the potassium ions on the mica surface and the heteroatoms of the this compound ring, particularly the carbonyl oxygen atoms that are aligned along the polymer's backbone. d-nb.info

Polymeric and Dendrimeric Constructs Incorporating this compound

The ability of this compound to form specific and directional hydrogen bonds has been exploited in the creation of complex one-dimensional and three-dimensional supramolecular structures, including polymers and dendrimers.

Supramolecular Polymers: Supramolecular polymers are chains of monomeric units held together by reversible, non-covalent interactions. researchgate.net this compound is a key component in several strategies for creating such polymers. One approach involves the self-assembly of this compound tautomers. It has been demonstrated that small, C2-symmetric molecules with embedded, tautomerizable this compound units can undergo a form of polymerization to create tubular structures. d-nb.info This process relies on the orthogonal hydrogen bonding between two different tautomeric forms of the this compound ring, leading to robust, hollow tubes with large internal diameters capable of encapsulating other molecules, such as fullerenes. d-nb.info

Furthermore, this compound serves as a critical starting material for the synthesis of ureidopyrimidinone (UPy), a functional unit renowned for its ability to form exceptionally strong and self-complementary quadruple hydrogen bonds (DAAD-ADDA array). ugent.be The synthesis of UPy units generally begins with an this compound core, which is then reacted with an isocyanate. ugent.be This UPy motif is subsequently incorporated into various polymer backbones. google.com By functionalizing telechelic (end-functionalized) polymers with UPy units, researchers can create physically crosslinked, dynamic materials. ugent.be These supramolecular polymer materials exhibit interesting properties like stimuli-responsiveness and healability, stemming from the reversible nature of the hydrogen bonds. ugent.be

Dendrimeric Constructs: Dendrimers are highly branched, tree-like macromolecules with well-defined, three-dimensional architectures. units.itmdpi.com Their unique structure, featuring a central core, repeating branched units, and a periphery of functional groups, makes them ideal for various applications. This compound has been incorporated into such complex constructs. Patents and research literature describe the creation of dendrimeric structures derived from units including this compound. googleapis.comepo.org These constructs can be designed to incorporate other functional elements, leveraging the defined architecture of the dendrimer for specific recognition or binding tasks. googleapis.comscispace.com For example, dendrimers based on triazine have been developed for various applications, and strategies exist for attaching bioactive molecules to their periphery, highlighting the potential for incorporating specific recognition units like this compound. mdpi.com

Isocytosine in Prebiotic Chemistry and the Origins of Genetic Information

Abiotic Synthesis and Plausibility in Early Earth Scenarios

The potential for isocytosine (B10225) to have existed on the primitive Earth is fundamentally linked to whether it could have formed through plausible abiotic chemical reactions. Research has identified several potential pathways for its synthesis from simple precursor molecules thought to have been present in prebiotic environments.

One significant pathway involves the reaction of cyanoacetaldehyde with guanidine (B92328). nasa.gov While this reaction can also produce cytosine, studies have shown that this compound is a notable product. nasa.govrsc.org For instance, the hydrolysis of 2,4-diaminopyrimidine (B92962), which can be synthesized in high yields (40-85%) from guanidine hydrochloride and cyanoacetaldehyde in a "drying lagoon" model, produces both cytosine and this compound before further hydrolyzing to uracil (B121893). nasa.gov Another study noted the formation of this compound, alongside cytosine and uracil, from the reaction of cyanoacetaldehyde and guanidine over a two-month period at low temperatures (253 K). rsc.org

Formamide (B127407) (NH₂CHO) has also been highlighted as a key precursor in the one-pot synthesis of a variety of nucleic bases, including this compound. researchgate.netnih.gov Experiments have demonstrated that heating formamide in the presence of mineral catalysts, such as iron-sulfur and iron-copper-sulfur minerals, can yield this compound among other products like adenine (B156593) and purine. researchgate.net The plausibility of such scenarios is enhanced by the fact that formamide could have been a readily available starting material and solvent on the early Earth. nih.gov The impact of extraterrestrial objects on the early Earth is another proposed scenario for the abiotic synthesis of nucleobases. biology-pages.info While direct synthesis of this compound via this specific method is not as prominently documented as the canonical bases, the high-energy conditions created by impacts could have facilitated a wide range of chemical reactions, potentially including the formation of this compound from simple precursors like formamide. biology-pages.infowikipedia.org

The following table summarizes key experimental findings on the abiotic synthesis of this compound.

PrecursorsCatalysts/ConditionsMajor ProductsReference
Cyanoacetaldehyde, Guanidine Hydrochloride"Drying lagoon" model; Hydrolysis of 2,4-diaminopyrimidine intermediateThis compound, Cytosine, Uracil nasa.gov
Cyanoacetaldehyde, GuanidineLow temperature (253 K) over 2 monthsThis compound, Cytosine, Uracil, 2,4-diaminopyrimidine rsc.org
FormamideIron-sulfur and iron-copper-sulfur mineralsThis compound, Purine, Adenine, 2-aminopurine, Urea researchgate.net

Stability of this compound Under Simulated Prebiotic Conditions

The stability of a nucleobase under prebiotic conditions is a critical factor in assessing its potential role in the origin of life. nih.gov If a molecule degrades too quickly, it is unlikely to accumulate to a sufficient concentration to participate in the formation of polymers. This compound, like cytosine, is susceptible to hydrolysis, which presents a challenge to its persistence on a geologic timescale. nih.govcase.edu

Studies measuring the rate of hydrolysis have provided quantitative data on this compound's stability. At 100°C, this compound has a half-life of approximately 21 days. nih.gov This is comparable to the stability of cytosine under similar conditions but significantly less stable than purines like adenine and guanine (B1146940). nih.gov The instability of pyrimidines, including this compound, at high temperatures suggests that they would be excluded from a high-temperature origin of life scenario. nih.gov

The primary degradation pathway for this compound is deamination (a type of hydrolysis) to form uracil. case.edu This process is analogous to the deamination of cytosine to uracil, a reaction that poses a significant problem for the fidelity of information transfer in modern biological systems and would have been a major hurdle for a primitive genetic system. nih.gov

The table below compares the half-lives of this compound and related compounds, illustrating their relative stabilities under simulated prebiotic conditions.

CompoundHalf-life at 100°C (pH 7)Half-life at 0°C (pH 7)Reference
This compound 21 days~20,000 years (estimated) nih.gov
Cytosine19 days17,000 years nih.govcase.edu
Uracil12 years3.8 x 10⁸ years nih.gov
Adenine1 year>10⁶ years nih.gov
Guanine1 year>10⁶ years nih.gov

Note: The half-life for this compound at 0°C is an estimation based on its similarity in hydrolysis rate to cytosine at 100°C. nih.gov

While the half-life of 17,000 years for cytosine at 0°C is considered short on a geologic timescale, it raises questions about whether a GC base pair was used in the very first genetic material. nih.gov The similar estimated stability for this compound suggests it would have faced the same challenge. nih.gov This inherent instability has led some to propose that early life may have used a different, more stable set of informational molecules. nih.govnih.gov

Role of this compound in Alternative Genetic Systems and Self-Replication Models

This compound's most significant proposed role in prebiotic evolution is as a component of an alternative genetic system. nih.gov In 1962, Alexander Rich first proposed that this compound could form a stable base pair with isoguanine (B23775) (isoG) through a hydrogen bonding pattern different from the canonical Watson-Crick pairs. frontiersin.orgmdpi.com This isoC-isoG pair maintains the same purine-pyrimidine geometry as the standard A-T and G-C pairs, making it a theoretically plausible component of a DNA-like double helix. frontiersin.org

This hypothesis has been explored extensively. The isoC-isoG pair, sometimes referred to as an "unnatural base pair" (UBP), has been chemically synthesized and incorporated into nucleic acid strands. frontiersin.org These studies confirmed that the isoC-isoG pair is orthogonal to the natural A-T and G-C pairs, meaning it does not pair with them, and can be replicated and transcribed with a certain degree of fidelity by polymerases. frontiersin.orgjst.go.jp This has opened up the field of "expanded genetic alphabets," where additional base pairs are used to store more information in DNA. frontiersin.orgsci-hub.se

In the context of the origin of life, the isoC-isoG system represents a potential "alternative Watson-Crick" pair that could have constituted a primordial genetic polymer. mdpi.com However, there are chemical challenges. Isoguanine can exist in an alternative tautomeric form (the enol form) in water, which would preferentially pair with uracil or thymine (B56734) instead of this compound, potentially leading to mutations in a primitive replication system. nih.gov

Self-replication is a key requirement for the origin of life, where a molecule can act as a template for its own synthesis. rug.nlecoevorxiv.org While DNA self-replication in modern biology is a complex, enzyme-mediated process, prebiotic models explore how simpler informational polymers could have replicated. meer.com Template-directed synthesis is a core concept in these models. bnl.govnih.gov The isoC-isoG pair has been used in experimental systems to demonstrate the principle of orthogonal information transfer, a necessary feature of any self-replicating system that must copy its own information without scrambling it with other available components. frontiersin.orgjst.go.jp Although this compound itself is not a self-replicating molecule, its ability to form a specific, non-canonical base pair makes it a valuable component in theoretical and experimental models exploring the chemical basis of primitive replication. frontiersin.orgrug.nl

Interaction with Primitive Catalysts and Mineral Surfaces

The synthesis and polymerization of biomolecules on the early Earth were unlikely to have occurred in dilute aqueous solutions; instead, the surfaces of minerals are thought to have played a crucial catalytic and concentrating role. biology-pages.infonih.gov Research has shown that various minerals, plausible in prebiotic environments, can catalyze the formation of nucleobases, including this compound.

Iron-sulfur minerals, such as pyrite, and iron-copper-sulfur minerals have been shown to be effective catalysts for the synthesis of this compound from formamide. researchgate.net In these experiments, heating formamide with the minerals produced a range of nucleobases and related compounds, with this compound being a major product. researchgate.net This suggests that hydrothermal vent systems or volcanic environments, where such minerals and simple precursors like formamide could have been present, may have been important sites for prebiotic synthesis. uu.nlsea-astronomia.es

Clay minerals, particularly montmorillonite (B579905), are another class of primitive catalysts extensively studied for their role in the origin of life. acs.org Montmorillonite has been shown to catalyze the polymerization of activated nucleotides to form RNA-like oligomers. nih.govacs.org Furthermore, experiments have demonstrated that the condensation of formamide in the presence of montmorillonite can produce canonical bases like adenine, cytosine, and uracil. researchgate.net While the specific catalytic synthesis of this compound by montmorillonite from formamide is noted, the broader context is that clays (B1170129) can facilitate the formation of various pyrimidines. researchgate.net The interaction of nucleobases with mineral surfaces could not only catalyze their formation but also protect them from degradation and concentrate them from dilute solutions, overcoming key hurdles in prebiotic chemistry. nih.govcsic.es

Advanced Analytical Methodologies for Isocytosine Studies

Chromatographic Separation Techniques (HPLC, GC) for Purity and Isomer Analysis

Chromatographic methods are fundamental in the analysis of isocytosine (B10225), providing powerful tools for separating it from its structural isomer, cytosine, and other derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally sensitive molecules like this compound. The separation of isomers, which possess similar physicochemical properties, presents a significant analytical challenge. researchgate.net The choice of stationary phase is critical for achieving successful separation. For instance, while standard octadecyl and octyl stationary phases may not effectively separate some cytosine derivative isomers, a chemically bonded aryl (naphthylpropyl) stationary phase has demonstrated high selectivity, enabling the separation of isomers within a short analysis time. tandfonline.com The mobile phase composition, including the type of organic modifier and the use of additives, also plays a crucial role in optimizing the separation. researchgate.nettandfonline.com Reversed-Phase HPLC (RP-HPLC) is a common mode used for its speed and the stability of the columns. walshmedicalmedia.com

Gas Chromatography (GC), on the other hand, is suitable for volatile and thermally stable compounds. alwsci.com For non-volatile compounds like this compound, a derivatization step is necessary to convert them into volatile derivatives that can be analyzed by GC. nih.gov Trimethylsilylation is a common derivatization technique used for nucleobases. nih.gov GC, particularly when coupled with a Flame Ionization Detector (GC-FID), serves as a primary method for determining the purity of organic compounds. nih.gov The separation of isotopic isomers of deuterated compounds has also been extensively studied using GC, with the selection of the stationary phase being a key factor for optimal separation. uta.edu

Table 1: Comparison of HPLC and GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.comSeparation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. alwsci.com
Sample Volatility Suitable for non-volatile and thermally sensitive compounds. alwsci.comRequires volatile and thermally stable compounds; derivatization needed for non-volatile analytes like this compound. alwsci.comnih.gov
Isomer Separation Challenging but achievable with specialized stationary phases (e.g., aryl phases). tandfonline.comCan be used to separate derivatized isomers. walshmedicalmedia.com
Purity Analysis Widely used for purity assessment. researchgate.netGC-FID is a primary method for purity determination. nih.gov
Detectors UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS). walshmedicalmedia.comFlame Ionization Detector (FID), Mass Spectrometry (MS). alwsci.com

Electrophoretic Methods for Characterization

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for the characterization of this compound and related compounds. longdom.org This technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge, size, and shape of the molecule. libretexts.org

Different modes of CE can be employed for the analysis of nucleobases and their derivatives:

Capillary Zone Electrophoresis (CZE): This is the most common mode, separating analytes based primarily on their charge-to-size ratio. libretexts.org

Capillary Gel Electrophoresis (CGE): This mode utilizes a gel matrix within the capillary to separate molecules based on size, which is particularly useful for larger molecules like proteins and nucleic acids. libretexts.org

Capillary Isoelectric Focusing (CIEF): This technique separates amphoteric molecules, such as peptides and proteins, based on their isoelectric points. libretexts.org

Capillary Electrochromatography (CEC): This hybrid technique combines the principles of both CZE and HPLC, allowing for the separation of both charged and uncharged species. mdpi.com

A significant advantage of CE is its high separation efficiency, often surpassing that of HPLC. longdom.org However, a major challenge in CE is the potential interaction of biomolecules with the capillary wall, which can lead to poor separation profiles. nih.gov Various strategies, such as modifying the inner capillary surface, are employed to mitigate these interactions. nih.gov CE can be coupled with mass spectrometry (CE-MS) to provide structural information and enhance detection sensitivity. mdpi.com

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods are invaluable for the quantification of this compound. UV-Vis and fluorescence spectroscopy are particularly useful due to their sensitivity and non-destructive nature. biocompare.com

UV-Vis Spectroscopy is a well-established technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. unchainedlabs.com this compound, like other nucleobases, exhibits characteristic UV absorbance maxima. nih.govacs.org The absorbance of a sample is directly proportional to its concentration, as described by the Beer-Lambert law. unchainedlabs.com This method is routinely used to determine the concentration of nucleic acids and proteins. unchainedlabs.commdpi.com The UV absorption spectra of this compound and its isomer cytosine show distinct profiles and respond differently to changes in pH, which can be exploited for their individual analysis. acs.org

Fluorescence Spectroscopy is a highly sensitive technique that measures the light emitted from a fluorescent molecule (a fluorophore) after it has been excited by light of a specific wavelength. biocompare.com While many biological molecules have intrinsic fluorescence, the technique can also be used with fluorescent probes that bind to the analyte of interest. biocompare.comspectroscopyonline.com The intensity of the fluorescence is proportional to the concentration of the fluorescent substance. gene-quantification.de The cytosine analog 1,3-diaza-2-oxophenoxazine (B1259096) (tCO), for example, is a fluorescent nucleobase that can be incorporated into DNA to study its structure and dynamics. oup.com The fluorescence properties of such analogs are often sensitive to their local environment, providing valuable information about molecular interactions. oup.com

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueParameterValue/ObservationReference
UV-Vis Spectroscopy Absorption Maxima (in water)Distinct spectra for this compound and cytosine, responsive to pH changes. acs.org
Fluorescence Spectroscopy Intrinsic FluorescenceNucleobase crystals can exhibit intrinsic fluorescence in the visible range. nih.gov
Fluorescence Spectroscopy Fluorescent Analogs (e.g., tCO)Used to monitor structural changes and interactions. oup.com

Hyphenated Techniques for Trace Analysis and Complex Mixture Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the detection of trace components. nih.gov These integrated systems provide both separation and identification capabilities in a single analysis. numberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov LC-MS is instrumental in identifying and quantifying compounds in complex matrices, such as biological samples and natural products. researchgate.netchemijournal.com For this compound and its derivatives, LC-MS and its tandem version, LC-MS/MS, can provide molecular weight information and structural details, aiding in their unambiguous identification. nih.govacs.org The development of robust LC-MS/MS assays has enabled the sensitive profiling of DNA modifications, including those related to cytosine. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of MS. wikipedia.org It is a "gold standard" for the identification of volatile and semi-volatile organic compounds. wikipedia.org For the analysis of this compound, which is non-volatile, a derivatization step is required prior to GC-MS analysis. nih.gov GC-MS is highly effective for identifying unknown compounds in complex mixtures and for detecting trace levels of substances. wikipedia.orgastrochem.org

The combination of these advanced analytical methodologies allows for a comprehensive characterization of this compound, from determining its purity and separating it from its isomers to quantifying it in various samples and identifying it in complex mixtures.

Advanced Reaction Mechanisms and Reactivity Studies of Isocytosine

Photochemical Reactions and Photoinduced Processes

Isocytosine (B10225), a structural isomer of cytosine, exhibits distinct photochemical behaviors that have been the subject of detailed research. These studies provide insight into its photostability and the potential reaction pathways it may undergo upon exposure to ultraviolet (UV) radiation.

Irradiation of this compound in an aqueous solution with UVC light has been shown to induce an oxo-hydroxy phototautomerism. dergipark.org.trdergipark.org.tr This process involves the conversion of the more stable oxo tautomer to a hydroxy tautomer. Experimental findings have determined the rate constant for this forward reaction to be 5.29 × 10⁻³ min⁻¹. dergipark.org.trdergipark.org.tr Following the removal of the UV light source, a slower backward reaction is observed, with a rate constant of 0.12 × 10⁻³ min⁻¹, indicating a gradual return to the oxo form. dergipark.org.trdergipark.org.tr

Two primary mechanisms have been investigated to explain this phototautomerism. The first is the Photo-Induced Dissociation-Association (PIDA) mechanism, which involves the consecutive dissociation and association of a proton. dergipark.org.trsrce.hr This pathway is thought to proceed along the ¹πσ* excited-state reaction path and involves conical intersections between the ground state (S0) and the first excited singlet state (S1). dergipark.org.trsrce.hr The second, and more probable mechanism, involves an excited-state hydrogen transfer catalyzed by a water molecule. dergipark.org.trdergipark.org.tr This process occurs along the ¹ππ* excited-state reaction pathway and is characterized by a significantly lower energy barrier in both the ground and excited states due to the presence of the water molecule. dergipark.org.trdergipark.org.tr

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have explored the photo-induced dissociation of the N1–H bond in the imino tautomers of this compound. srce.hrsrce.hr These calculations propose that transformations occur via ¹πσ* excited-state reaction paths, leading to crossings between the ¹πσ* and S0 electronic states. srce.hrsrce.hr Such processes could facilitate the tautomerization of the imino forms.

The excited-state dynamics of this compound have been compared to those of the canonical nucleobases, guanine (B1146940) and cytosine. acs.org The Watson-Crick tautomer of this compound exhibits a single excited-state decay with a rate of approximately 10¹⁰ s⁻¹, while its enol form shows multiple, slower decay rates. acs.org Interestingly, the excited-state dynamics of this compound show more similarity to guanine than to cytosine, suggesting that the dynamics of guanine may be primarily influenced by its pyrimidine (B1678525) substructure, which is chemically identical to this compound. acs.org

Furthermore, studies on the photoionization of this compound, the removal of an electron by photoinduction, have revealed potential for the formation of longer-lived excited state cations in its keto tautomeric form compared to cytosine. researchgate.netresearchgate.netnih.gov This suggests that this compound may be less photostable against photoionization, a factor that could have played a role in the selection of cytosine in prebiotic evolution. nih.gov

Mechanistic Investigations of Enzymatic Transformations

The enzymatic processing of this compound and its derivatives is crucial for understanding its biological roles and potential applications. Mechanistic studies have focused on enzymes that catalyze its deamination and its incorporation into nucleic acids.

This compound deaminases (ICDs) are enzymes that catalyze the deamination of this compound to uracil (B121893) and ammonia (B1221849). wwu.edu These enzymes are of interest for applications such as gene-directed enzyme prodrug therapy (GDEPT). Structural, mutational, and kinetic characterization of an this compound deaminase, URA4, has provided insight into its catalytic mechanism. wwu.edu Mutational studies have identified key amino acid residues essential for catalysis. For example, the residue E246 is critical for binding the substrate and participating in the deamination mechanism. wwu.edu It is proposed that this glutamic acid residue deprotonates a metal-bound water molecule and protonates the substrate. wwu.edu Mutation of this residue to aspartic acid increases the distance to the substrate, resulting in a loss of catalytic activity, highlighting the highly conserved and vital role of this residue within the amidohydrolase superfamily. wwu.edu

The enzymatic recognition of the non-canonical base pair between this compound (iso-C) and isoguanine (B23775) (iso-G) has also been investigated. nih.gov Several DNA and RNA polymerases have been tested for their ability to catalyze the template-directed formation of this base pair. The Klenow fragment of DNA polymerase I, T7 RNA polymerase, and AMV reverse transcriptase were all found to incorporate isoguanosine (B3425122) triphosphate opposite an isocytidine (B125971) in a template strand. nih.gov However, T4 DNA polymerase did not exhibit this capability. nih.gov These studies also revealed that derivatives of isocytidine can undergo significant deamination under the alkaline conditions typically used for deprotection in automated oligonucleotide synthesis, a factor that complicates its use in synthetic biology. nih.gov

Table 9.3.1: Polymerase Activity on this compound-Containing Templates

PolymeraseIncorporation of iso-G opposite iso-C
Klenow Fragment (DNA Pol I)Yes
T7 RNA PolymeraseYes
AMV Reverse TranscriptaseYes
T4 DNA PolymeraseNo

Novel Reaction Pathways and Catalytic Transformations

The synthesis of this compound and its analogues is an active area of research, with novel catalytic methods being developed to improve efficiency and access to a wider range of derivatives.

Palladium-catalyzed reactions have proven particularly versatile for constructing the this compound scaffold. One such method involves a carbonylative coupling of α-chloro ketones with guanidines. In the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and carbon monoxide gas, this reaction yields this compound analogues in moderate yields (45–68%). The proposed mechanism involves the formation of a (β-oxoacyl)palladium intermediate, which then undergoes cyclization with the guanidine (B92328) to form the pyrimidinone ring. A key advantage of this method is its chemoselectivity, favoring the formation of the six-membered ring over potential five-membered imidazole (B134444) byproducts.

Another innovative palladium-catalyzed approach provides modular access to this compound analogues through a ring-opening/arylation/cyclization cascade reaction. researchgate.net This sequence uses 2-aminothiazoles and aryl (pseudo)halides as coupling partners. The methodology demonstrates broad substrate scope and good functional group tolerance. researchgate.net

A photoredox catalytic approach has also been reported for the synthesis of sulfur-substituted analogues of this compound. researchgate.net This method involves the coupling of a modular phenyl propargyl chloride with thiourea, initiated by a visible-light-absorbing transition metal photocatalyst like Ru(bpy)₃²⁺. researchgate.net

Furthermore, a condensation reaction is a common strategy for forming the this compound ring. For example, reacting a β-keto ester with guanidine in the presence of a base like sodium ethoxide affords the corresponding 6-substituted this compound. nih.gov These intermediates can then be further modified, for instance, through Suzuki coupling with aryl boronic acids using a palladium catalyst to generate biphenyl-based this compound derivatives. nih.gov

Table 9.4.1: Overview of Catalytic Methods for this compound Synthesis

MethodCatalyst/ReagentsKey FeaturesReported Yields
Carbonylative CouplingPd(PPh₃)₄, CO gasChemoselective for pyrimidinone ring45–68%
Ring-Opening/Arylation/CyclizationPalladium catalystModular access from 2-aminothiazolesNot specified
Photoredox CatalysisVisible light photocatalyst (e.g., Ru(bpy)₃²⁺)Synthesis of sulfur-substituted analoguesNot specified
Condensation & Suzuki Coupling1. Sodium ethoxide; 2. Pd(PPh₃)₄Synthesis of biphenyl-based derivativesNot specified

Future Directions and Emerging Research Avenues in Isocytosine Chemistry

Development of Next-Generation Synthetic Strategies

The synthesis of isocytosine (B10225) and its derivatives is an active area of research, with new methods continually being developed to improve efficiency, yield, and access to a wider range of functionalized molecules. Traditional synthesis often involves the condensation of guanidine (B92328) with malic acid or 3-oxopropanoic acid. wikipedia.org However, these methods can have limitations, leading researchers to explore more modern and versatile approaches.

A notable advancement is the use of photoredox catalysis for the synthesis of sulfur-substituted this compound analogues. This method involves the coupling of a modular phenyl propargyl chloride with thiourea, offering a pathway to a diverse range of sulfur-containing this compound derivatives through late-stage modifications. rsc.org Another innovative strategy is the DNA-compatible Biginelli-like reaction, which allows for the construction of this compound scaffolds in a one-pot reaction from DNA-conjugated guanidines, aldehydes, and methyl cyanoacetates. acs.org This development is significant for the field of DNA-encoded libraries, expanding their chemical space. acs.org

Furthermore, researchers have developed methods for synthesizing 6-substituted this compound derivatives. One such method starts with the activation of 3-bromobenzoic acid, followed by reactions to form a β-keto ester, which is then condensed with guanidine. nih.gov The resulting 6-substituted this compound can be further modified, for example, through Suzuki coupling to create biphenyl (B1667301) analogues. nih.gov A similar strategy has been employed to introduce a methylene (B1212753) bridge between the this compound ring and a biphenyl moiety. nih.gov These modular approaches are beneficial for minimizing synthetic steps and reducing solvent and time requirements. nih.gov

Other synthetic developments include:

A carbonylative synthesis of this compound analogues from α-chloroketones and guanidines. researchgate.net

The use of silylated cytosine analogues for reactions with protected sugars to form protected 2'-deoxycytidines, which can then be converted to the free cytidines. google.com

These next-generation strategies provide chemists with powerful tools to create a wide array of this compound derivatives with tailored properties for various applications.

Exploration of Advanced Materials and Nanoscale Applications

This compound's unique hydrogen-bonding capabilities make it a valuable component in the development of advanced materials and nanotechnology. Its ability to form specific and stable interactions is being harnessed to create novel supramolecular architectures and functional nanomaterials.

A significant area of exploration is the use of this compound in the self-assembly of discrete polygonal supramolecular structures. For instance, platinum(II) complexes featuring this compound moieties have been shown to self-assemble into trimers, tetramers, pentamers, and hexamers through hydrogen bonding. rsc.orgrsc.orgtu-dresden.de These structures have been visualized at the solid/liquid interface using scanning tunneling microscopy, and their formation is thermodynamically favored. rsc.org This ability to direct the assembly of metal complexes opens up possibilities for creating functional surfaces and materials with tailored photophysical and redox properties. rsc.org

This compound derivatives have also been used to create supramolecular ribbon-like motifs at the interface between a solution and a solid support like highly oriented pyrolytic graphite (B72142) (HOPG). rsc.org This demonstrates that the functionalization of this compound does not necessarily disrupt its self-assembly behavior, allowing for the incorporation of various functional units. rsc.org

In the realm of nanotechnology, this compound and its analogues are being incorporated into novel DNA-based nanostructures. For example, 5-methyl-isocytosine has been used in conjunction with cytosine to form a stable metal-mediated base pair with silver ions in a 3D DNA crystal. nih.govacs.org This work is part of a broader effort to expand the genetic alphabet, with the potential to create more complex and functional DNA-based devices for applications in data storage, algorithmic assembly, and optical circuits. nih.govacs.org

Furthermore, this compound has been mentioned in the context of metal-organic frameworks (MOFs), which are porous materials with applications in drug delivery and other areas. unimi.itnih.govmdpi.comnih.govwikipedia.org While the direct incorporation of this compound into the primary framework of MOFs is an emerging area, the principles of hydrogen bonding and molecular recognition that govern this compound's behavior are central to the design and function of these materials. The use of nucleobases and their analogues in MOFs and other nanoparticles is a promising avenue for creating biocompatible and targeted drug delivery systems. nih.govgoogle.com

Refinement of Computational Models for Complex this compound Systems

Computational modeling plays a crucial role in understanding the intricate behavior of this compound and its derivatives. digitalpromise.orgnih.govnih.gov These theoretical approaches allow researchers to investigate properties that are difficult to probe experimentally, such as tautomeric stability, reaction mechanisms, and excited-state dynamics.

A key focus of computational studies on this compound is its tautomerism. This compound can exist in several tautomeric forms, and their relative energies and stabilities have been extensively studied using various quantum chemical methods, including density functional theory (DFT) and ab initio calculations. capes.gov.brnih.govnih.gov These studies have shown that the keto and enol forms are the most abundant in the gas phase. rsc.org Computational models have also been used to predict the rotational spectra of this compound isomers and to understand how substituents affect the stability of different tautomers. capes.gov.brnih.gov

The interaction of this compound with other molecules, particularly water, has also been a subject of theoretical investigation. acs.org Computational models have been used to study the hydrogen-bonded complexes between this compound tautomers and water, revealing that the presence of water can shift the tautomeric equilibrium. acs.org Similarly, the intermolecular hydrogen bonding and proton transfer between this compound and other molecules like lactic acid have been modeled. nih.gov

Furthermore, computational methods are employed to explore the excited-state dynamics of this compound. rsc.orgnih.govacs.org These simulations provide insights into how the molecule behaves after absorbing light, which is crucial for understanding its photostability and potential role in prebiotic chemistry. rsc.org For example, nonadiabatic molecular dynamics simulations have suggested that both the keto and enol tautomers of this compound undergo rapid radiationless deactivation, a property that makes it relatively photostable. rsc.org

The refinement of these computational models is an ongoing process. Researchers are continually developing and applying more accurate theoretical methods to better predict the properties of complex this compound systems. capes.gov.brrsc.orgacs.org These advanced models are essential for interpreting experimental data and for guiding the design of new this compound-based molecules and materials with specific functions.

Interdisciplinary Research at the Interface of Chemistry, Physics, and Origins of Life

This compound is a molecule of significant interest in interdisciplinary research, particularly at the intersection of chemistry, physics, and the study of the origins of life. Its structural similarity to the canonical nucleobases, cytosine and guanine (B1146940), has led to its consideration as a potential component of primordial genetic polymers. rsc.orgnih.govacs.org

One of the central questions in origins of life research is how the building blocks of life, such as nucleobases, were formed under prebiotic conditions. This compound has been identified as a product in experiments simulating prebiotic chemistry. researchgate.net For example, it has been detected in reactions involving cyanoacetaldehyde and urea, suggesting a plausible pathway for its formation on early Earth. researchgate.net The study of such reactions provides crucial insights into the chemical inventory available for the emergence of life.

The photophysical properties of this compound are another key area of interdisciplinary investigation. The photostability of nucleobases is considered a critical factor in their selection for use in genetic material. Studies on the ultrafast excited-state dynamics of this compound have shown that it is a relatively photostable compound, similar to the biologically relevant nucleobases. rsc.org This finding supports the hypothesis that this compound could have been a component of early informational polymers. rsc.org

Furthermore, this compound is used in studies of unnatural nucleic acid analogues, often in combination with isoguanine (B23775), to explore alternative base pairing systems. wikipedia.orgmedchemexpress.comnih.govnih.gov This research, which falls under the umbrella of synthetic biology, aims to expand the genetic alphabet beyond the four standard bases. researchgate.net The creation of "hachimoji RNA," which uses this compound as one of its eight building blocks, is a prime example of this work. wikipedia.orgmedchemexpress.com These expanded genetic systems not only push the boundaries of our understanding of the chemistry of life but also have potential applications in biotechnology and synthetic materials.

The study of this compound's interactions with metal ions and its role in forming supramolecular structures also contributes to this interdisciplinary field. rsc.orglookchem.com These investigations provide insights into the fundamental physical and chemical principles that may have governed the self-assembly of complex molecular systems at the dawn of life.

Q & A

Basic Research Questions

What experimental methods are recommended for characterizing the purity and structural identity of isocytosine?

To confirm the identity and purity of this compound (C₄H₅N₃O, CAS 108-53-2), researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify hydrogen and carbon environments, referencing tautomeric forms observed in solid-state 15N^{15}N CP-MAS spectra .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ ~260 nm) to assess purity, leveraging solubility in acetic acid (50 mg/mL) for sample preparation .
  • Mass Spectrometry (MS) : Confirm molecular weight (111.10 g/mol) via electrospray ionization (ESI-MS) .

How should researchers design safety protocols for handling this compound in laboratory settings?

This compound carries hazard classifications (Xn, H302/H319) and requires:

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or aerosols, as per OSHA guidelines .
  • Spill Management : Collect spills mechanically and dispose of as hazardous waste; avoid aqueous runoff into drains .

What are the key considerations for synthesizing this compound derivatives in aqueous vs. organic solvents?

  • Solubility : this compound dissolves in polar solvents like acetic acid but has limited solubility in non-polar solvents. Adjust reaction pH to stabilize tautomers (e.g., enol vs. keto forms) .
  • Tautomerization : Monitor tautomeric equilibria using UV-Vis spectroscopy, as proton transfer dynamics influence reactivity .
  • Yield Optimization : Use reflux conditions in ethanol/water mixtures, with catalytic acids/bases to drive equilibrium toward desired products .

Advanced Research Questions

How can researchers investigate the enzymatic activity of this compound deaminases in cancer gene therapy applications?

  • In Vitro Assays : Recombinant deaminases (e.g., RK9NH) can be expressed in E. coli and tested with 5-fluorothis compound (5-FIC) as a prodrug. Measure 5-fluorouracil release via HPLC to quantify enzymatic efficiency .
  • Cell-Based Models : Use CRISPR-edited cancer cell lines to assess cytotoxicity of 5-FIC/deaminase combinations, comparing IC₅₀ values to traditional 5-fluorocytosine systems .
  • Computational Docking : Predict substrate binding affinities using molecular dynamics simulations (e.g., AutoDock Vina) to guide enzyme engineering .

What methodologies are suitable for studying the photodynamic behavior of this compound tautomers?

  • Resonant Two-Photon Ionization (R2PI) : Resolve tautomer-specific excited-state lifetimes in gas-phase experiments, comparing isoC to canonical nucleobases like cytosine .
  • Pump-Probe Spectroscopy : Track ultrafast proton transfer (≤100 fs) in solution using femtosecond lasers, correlating results with PIMD simulations .
  • Isotopic Labeling : Recrystallize this compound in D₂O to study deuteration effects on 15N^{15}N chemical shifts via solid-state NMR .

How can contradictory data on this compound’s tautomeric stability be resolved in computational vs. experimental studies?

  • Hybrid QM/MM Simulations : Combine quantum mechanical calculations (e.g., DFT) with molecular mechanics to model solvent effects on tautomer ratios .
  • Temperature-Dependent Studies : Perform variable-temperature NMR in DMSO-d₆ to quantify enthalpy differences between tautomers .
  • Crystallography : Compare X-ray structures of this compound co-crystallized with metal ions (e.g., Zn²⁺) to stabilize specific tautomeric forms .

What strategies optimize the use of this compound as a non-canonical nucleobase in prebiotic chemistry studies?

  • Prebiotic Reaction Simulations : Replicate early Earth conditions (e.g., hydrothermal vents) to test isoC’s stability in oligomerization reactions with ribose analogs .
  • Base-Pairing Analysis : Use isothermal titration calorimetry (ITC) to measure binding affinity with complementary bases (e.g., isoguanine) .
  • Kinetic Studies : Monitor hydrolysis rates under varying pH/temperature to assess isoC’s suitability as a primordial genetic component .

Methodological Frameworks

How can the PICOT framework structure research questions on this compound’s therapeutic mechanisms?

  • Population (P) : Cancer cell lines (e.g., HeLa) with upregulated deaminase expression.
  • Intervention (I) : 5-Fluorothis compound administration.
  • Comparison (C) : Traditional 5-fluorocytosine prodrug systems.
  • Outcome (O) : Tumor cell apoptosis rates via flow cytometry.
  • Time (T) : 72-hour exposure periods .

What criteria validate experimental designs for this compound-based studies?

  • Reproducibility : Document synthesis protocols (e.g., solvent ratios, catalysts) and characterization data (e.g., NMR peaks) per Beilstein Journal guidelines .
  • Statistical Rigor : Use ANOVA for multi-group comparisons (e.g., enzyme activity assays) with p < 0.05 significance thresholds .
  • Ethical Compliance : Adhere to institutional biosafety protocols for genetically modified organisms in deaminase studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.